Product packaging for N-Isopropylhydrazinecarboxamide(Cat. No.:CAS No. 57930-20-8)

N-Isopropylhydrazinecarboxamide

Cat. No.: B1589924
CAS No.: 57930-20-8
M. Wt: 117.15 g/mol
InChI Key: LFKPBYQABCKLDW-UHFFFAOYSA-N
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Description

N-Isopropylhydrazinecarboxamide is a useful research compound. Its molecular formula is C4H11N3O and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3O B1589924 N-Isopropylhydrazinecarboxamide CAS No. 57930-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKPBYQABCKLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523044
Record name N-(Propan-2-yl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57930-20-8
Record name N-(Propan-2-yl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Isopropylhydrazinecarboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the known chemical properties and structural information for N-Isopropylhydrazinecarboxamide. Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental protocols, extensive physicochemical data, and specific biological activity information for this compound remain limited.

Chemical Identity and Structure

This compound, also known by its synonym N-(1-Methylethyl)hydrazinecarboxamide, is a small organic molecule with the potential for various chemical interactions.

Molecular Structure:

The structure of this compound consists of a hydrazinecarboxamide core substituted with an isopropyl group on one of the nitrogen atoms.

IUPAC Name: this compound

SMILES String: CC(C)NNC(N)=O

CAS Number: 57930-20-8

Physicochemical Properties

PropertyValueSource
Molecular Formula C4H11N3O-
Molecular Weight 117.15 g/mol -
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Storage Temperature 2-8°C[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the reviewed literature. General synthetic methods for related hydrazinecarboxamide derivatives often involve the reaction of a corresponding isocyanate with hydrazine or the condensation of a carboxylic acid derivative with a substituted hydrazine. However, a specific, validated protocol for this compound is not currently available.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. While the broader class of hydrazine derivatives has been explored for various pharmacological activities, no specific studies detailing the biological effects or potential signaling pathway interactions of this compound have been identified.

Logical Relationship Diagram

Due to the absence of defined experimental workflows or known signaling pathways for this compound, a representative logical diagram illustrating a general approach to its characterization is provided below. This diagram outlines a potential workflow for future research.

General Research Workflow for this compound cluster_synthesis Synthesis and Purification cluster_physchem Physicochemical Characterization cluster_biological Biological Evaluation synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS) synthesis->purification properties Determination of Physical Properties (MP, BP, Solubility) purification->properties screening Initial Biological Screening (e.g., cytotoxicity, target binding) purification->screening pathway Signaling Pathway Investigation screening->pathway

Caption: General research workflow for this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. It is evident that significant research is required to fully elucidate its chemical properties, develop robust experimental protocols, and investigate its potential biological activities. The provided information serves as a foundational resource for researchers and scientists interested in exploring this compound further.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of N-Isopropylhydrazinecarboxamide, a valuable building block in medicinal chemistry and drug development. This document details the necessary precursors, reaction schemes, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound, also known as 4-isopropylsemicarbazide, can be approached through several strategic pathways. The most direct and efficient methods involve the formation of the core hydrazinecarboxamide structure by reacting a suitable hydrazine derivative with a source of the carbamoyl moiety. The primary retrosynthetic disconnections lead to two main synthetic routes:

  • Route A: Reaction of isopropylhydrazine with a cyanate source.

  • Route B: Reaction of hydrazine with an isopropyl-substituted carbamoylating agent.

This guide will elaborate on these pathways, providing detailed experimental procedures for the synthesis of key intermediates and the final product.

Synthesis of Key Precursors

The successful synthesis of this compound relies on the availability of high-purity precursors. This section details the preparation of isopropylhydrazine and isopropyl isocyanate.

Synthesis of Isopropylhydrazine

Isopropylhydrazine can be synthesized via the alkylation of hydrazine. A common method involves the reaction of hydrazine hydrate with isopropanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Isopropylhydrazine [1]

  • Salt Formation: In a reaction vessel equipped with a stirrer, add 470 g of 80% hydrazine hydrate. While maintaining the temperature at 30°C, slowly add 912 g of 30% hydrochloric acid to adjust the pH to 6.5-7.0.

  • Dehydration: Heat the resulting solution to 80°C under reduced pressure (0.1 MPa) to remove water and obtain hydrazine hydrochloride.

  • Alkylation: Transfer the hydrazine hydrochloride to a suitable reactor and add 1725 g of 96% isopropanol. Seal the reactor and heat to 115°C. The reaction pressure will rise to approximately 0.6 MPa. Maintain these conditions for 2.5 hours.

  • Work-up: Cool the reaction mixture to 55°C and distill off the excess isopropanol to obtain a solution of isopropylhydrazine hydrochloride.

  • Free-basing: Transfer the isopropylhydrazine hydrochloride solution to a separate vessel and add 562 g of 80% hydrazine hydrate to liberate the free isopropylhydrazine.

  • Purification: The resulting mixture is subjected to vacuum distillation to separate the crude isopropylhydrazine from the remaining hydrazine hydrate. The crude product is then washed with pure water and separated to yield the final product.

ParameterValue
Yield 95.7%
Purity High
Synthesis of Isopropyl Isocyanate

Isopropyl isocyanate is a key reagent for one of the primary synthetic routes. It can be prepared from isopropylamine using a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene).

Experimental Protocol: Synthesis of Isopropyl Isocyanate

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a constant pressure dropping funnel, a reflux condenser, and a thermometer, dissolve 1 mole of isopropylamine in 200 mL of tetrahydrofuran.

  • Reagent Addition: While stirring vigorously at room temperature, slowly add a solution of 0.35 moles of bis(trichloromethyl) carbonate dissolved in 100 mL of tetrahydrofuran.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain the temperature at 60-68°C for 3 hours.

  • Purification: After the reaction is complete, drive off the hydrogen chloride gas with a stream of nitrogen. The product is then isolated by vacuum distillation.

ParameterValue
Yield 50.3%
Purity (GC) 99.6%

Synthesis of this compound

With the precursors in hand, the final assembly of this compound can be achieved. This section outlines two primary synthetic pathways.

Pathway A: From Isopropylhydrazine and Potassium Cyanate

This pathway involves the in situ generation of isocyanic acid from potassium cyanate, which then reacts with isopropylhydrazine.

General Reaction Scheme:

(CH₃)₂CHNHNH₂ + KOCN + H⁺ → (CH₃)₂CHNHNHCONH₂ + K⁺

Experimental Protocol (General Procedure):

  • Reaction Mixture: Dissolve isopropylhydrazine in a suitable solvent such as water or a mixture of water and a miscible organic solvent.

  • Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid).

  • Cyanate Addition: Slowly add a solution of potassium cyanate in water to the stirred, acidified hydrazine solution.

  • Reaction: Allow the reaction to proceed at a low temperature for several hours, then let it warm to room temperature and stir overnight.

  • Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography.

Pathway B: One-Pot Synthesis from Isopropylamine

A more streamlined approach involves a one-pot, two-step synthesis starting from isopropylamine. This method avoids the isolation of the potentially hazardous isopropyl isocyanate.[2]

General Reaction Scheme:

  • (CH₃)₂CHNH₂ + (CF₃CH₂O)₂CO → (CH₃)₂CHNHCOOCH₂CF₃ + CF₃CH₂OH

  • (CH₃)₂CHNHCOOCH₂CF₃ + H₂NNH₂ → (CH₃)₂CHNHNHCONH₂ + CF₃CH₂OH

Experimental Protocol (General Procedure): [2]

  • Carbamate Formation:

    • To a chilled (0°C) and stirred solution of isopropylamine (0.1 mol) and triethylamine (0.11 mol) in dichloromethane (70 mL), add dropwise bis(2,2,2-trifluoroethyl) carbonate (0.11 mol).

    • Allow the mixture to stir at room temperature for 6 hours.

  • Semicarbazide Formation:

    • Remove the solvent and any unreacted starting materials under vacuum.

    • To the crude carbamate, add a solution of hydrazine hydrate in an alcohol (e.g., ethanol).

    • Heat the resulting mixture at reflux for 1.5 hours.

  • Isolation: The product, this compound, will typically precipitate out of the solution upon cooling and can be collected by filtration.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.

Synthesis_Pathways Isopropylamine Isopropylamine Isopropylisocyanate Isopropyl Isocyanate Isopropylamine->Isopropylisocyanate + Triphosgene Isopropylcarbamate Intermediate Carbamate Isopropylamine->Isopropylcarbamate + (CF3CH2O)2CO (One-pot Step 1) HydrazineHydrate Hydrazine Hydrate Isopropanol Isopropanol Isopropylhydrazine Isopropylhydrazine Isopropanol->Isopropylhydrazine + Hydrazine Hydrate Triphosgene Bis(trichloromethyl) carbonate PotassiumCyanate Potassium Cyanate Target N-Isopropylhydrazine- carboxamide Isopropylhydrazine->Target + Potassium Cyanate / H+ Isopropylisocyanate->Target + Hydrazine Isopropylcarbamate->Target + Hydrazine Hydrate (One-pot Step 2)

References

N-Isopropylhydrazinecarboxamide: An In-Depth Technical Guide on the Biological Mechanisms of the Hydrazinecarboxamide Class

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "N-Isopropylhydrazinecarboxamide" and its corresponding CAS number (57930-20-8) did not yield specific data regarding its mechanism of action, biological targets, or pharmacological profile. The information contained within this document pertains to the broader class of hydrazinecarboxamide (semicarbazide) derivatives . The biological activities described are based on studies of various substituted hydrazinecarboxamides and may not be directly attributable to this compound itself. This guide aims to provide a foundational understanding of the potential mechanisms of action for this class of compounds to inform future research.

Introduction to Hydrazinecarboxamides

Hydrazinecarboxamides, also known as semicarbazides, are a versatile class of chemical compounds characterized by a core structural motif. This scaffold has proven to be a valuable building block in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities.[1] The therapeutic potential of these compounds stems from their ability to be chemically modified, allowing for the fine-tuning of their interactions with diverse biological targets.[1] Research has demonstrated that hydrazinecarboxamide derivatives can exert anticancer, anticonvulsive, anti-inflammatory, antimicrobial, and enzyme-inhibiting effects.[1][2][3]

Potential Mechanisms of Action of Hydrazinecarboxamide Derivatives

The biological effects of hydrazinecarboxamide derivatives are diverse and highly dependent on the specific chemical substitutions on the core scaffold. The following sections summarize the key mechanisms of action that have been reported for this class of compounds.

Anticancer Activity

Hydrazinecarboxamide derivatives have shown significant efficacy against numerous cancer cell lines.[1][2] Their mechanisms of action are varied and can include:

  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by interfering with the cell cycle.

  • Enzyme Inhibition: As detailed in the following section, inhibition of enzymes crucial for cancer cell survival and proliferation is a key mechanism.

One study on novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives demonstrated a dose-dependent inhibition of cell growth in HeLa, IMR-32, and MCF-7 cancer cell lines.[2] The anticancer activity was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Hydrazinecarboxamide Derivatives characterization Structural Characterization (e.g., NMR, Mass Spec) synthesis->characterization treatment Treatment with Synthesized Compounds characterization->treatment cell_culture Culturing of Cancer Cell Lines (e.g., HeLa, MCF-7) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) ic50->cell_cycle_analysis

Caption: Generalized workflow for the synthesis and in vitro anticancer evaluation of hydrazinecarboxamide derivatives.

Enzyme Inhibition

A significant mechanism through which hydrazinecarboxamide derivatives exert their biological effects is the inhibition of various enzymes. This includes:

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a target for the treatment of Alzheimer's disease.

  • Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

  • Cyclooxygenases (COX) and Lipoxygenases (LOX): Inhibition of these enzymes is the basis for the anti-inflammatory activity of many compounds.[1]

The diverse enzyme inhibitory profile highlights the broad therapeutic potential of this chemical class.[1]

cluster_pathway Enzyme Inhibition by Hydrazinecarboxamide Derivatives Hydrazinecarboxamide Hydrazinecarboxamide Derivative Enzyme Target Enzyme (e.g., COX, LOX) Hydrazinecarboxamide->Enzyme Inhibits Product Product (e.g., Prostaglandins) Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Biological_Effect Biological Effect (e.g., Inflammation) Product->Biological_Effect

Caption: A simplified diagram illustrating the inhibitory action of a hydrazinecarboxamide derivative on a target enzyme.

Anticonvulsive and Anti-inflammatory Activities

The hydrazinecarboxamide scaffold is also associated with anticonvulsive and anti-inflammatory properties.[1] The anti-inflammatory effects are often linked to the inhibition of COX and LOX enzymes, as mentioned previously. The anticonvulsant activity suggests potential interactions with ion channels or neurotransmitter receptors in the central nervous system, although specific mechanisms for many derivatives are still under investigation.

Antioxidant Activity

Several studies have reported the antioxidant properties of hydrazinecarboxamide derivatives.[2] This activity is often evaluated by the compound's ability to scavenge free radicals, such as α,α-diphenyl-β-picryl hydrazyl (DPPH). The antioxidant potential may contribute to the protective effects observed in various pathological conditions, including cancer.[2]

Quantitative Data on Hydrazinecarboxamide Derivatives

While no quantitative data was found for this compound, the following table summarizes representative data for other derivatives from the literature to provide context for the potential potency of this class of compounds.

Compound ClassAssayTarget/Cell LineResult (IC50)Reference
N-(benzo[d]oxazol-2-yl)-2-(oxoindolin-3-ylidene) hydrazinecarboxamidesMTT AssayHeLa, IMR-32, MCF-7Varies by substitution[2]
Methoxy, benzodioxole, p-Cl, and m-CF3 acylsemicarbazidesLOX InhibitionLipoxygenaseIC50 = 10 µM (for dimethoxy derivative)[3]

Experimental Protocols for Key Assays

Detailed experimental protocols for this compound are not available. However, based on the literature for related compounds, here are generalized methodologies for key experiments.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized hydrazinecarboxamide derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of DPPH Solution: A solution of α,α-diphenyl-β-picryl hydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

Conclusion

The hydrazinecarboxamide scaffold represents a promising area for drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer, enzyme-inhibiting, anticonvulsive, and anti-inflammatory effects. While there is a lack of specific data on the mechanism of action of this compound, the information available for the broader class of compounds suggests several potential avenues for its biological activity. Further research is warranted to elucidate the specific targets and pharmacological profile of this compound to determine its potential therapeutic applications. The methodologies and potential mechanisms of action outlined in this guide provide a framework for future investigations into this and related compounds.

References

An In-Depth Technical Guide to N-Isopropylhydrazinecarboxamide: A Discontinued Antidepressant with Significant Safety Concerns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylhydrazinecarboxamide, also known as iproclozide, is a hydrazine derivative that was formerly used as a monoamine oxidase inhibitor (MAOI) for the treatment of depression. As an irreversible inhibitor of monoamine oxidase, it increases the synaptic availability of key neurotransmitters such as serotonin and norepinephrine, leading to its antidepressant effects. Despite its therapeutic rationale, iproclozide was withdrawn from the market due to severe hepatotoxicity, including cases of fatal fulminant hepatitis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, historical clinical use, and the critical safety issues that led to its discontinuation. This document is intended to serve as a resource for researchers and drug development professionals, highlighting the importance of thorough toxicological profiling in drug discovery and development.

Introduction

This compound (iproclozide) belongs to the hydrazine class of antidepressants, which were among the first pharmacological treatments for major depressive disorder.[1] The therapeutic effect of these agents is primarily attributed to their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] Iproclozide, like other hydrazine MAOIs, binds irreversibly to MAO, leading to a sustained increase in the levels of serotonin, norepinephrine, and dopamine in the brain.[2]

While initially showing promise in alleviating depressive symptoms, the clinical use of iproclozide was short-lived due to its association with severe liver injury.[3] This guide will detail the available scientific and clinical information on this compound, with a particular focus on the data relevant to its potential therapeutic applications and, more critically, its significant safety liabilities.

Mechanism of Action

This compound exerts its primary pharmacological effect through the irreversible inhibition of monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[2]

By irreversibly binding to and inactivating both MAO-A and MAO-B, iproclozide leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft. This enhanced neurotransmission in monoaminergic pathways is believed to be the underlying mechanism of its antidepressant action.

dot

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) MA->MAO Degradation Vesicles Synaptic Vesicles MA->Vesicles Iproclozide This compound (Iproclozide) Iproclozide->MAO Irreversible Inhibition Synaptic_MA Increased Monoamines Vesicles->Synaptic_MA Release Receptors Postsynaptic Receptors Synaptic_MA->Receptors Signal Antidepressant Effect Receptors->Signal

Caption: Mechanism of action of this compound.

Potential Therapeutic Applications (Historical Context)

The primary and only documented therapeutic application of this compound was in the treatment of depression. Due to its discontinuation, there are no modern clinical trials investigating its use for other conditions.

Major Depressive Disorder

Historical clinical reports from the era of its use (mid-20th century) suggested that iproclozide was an effective antidepressant. However, quantitative data from well-controlled clinical trials according to modern standards are scarce. The available information is largely qualitative and based on case series and smaller studies.

Table 1: Summary of Historical Clinical Use of this compound for Depression

ParameterObservationCitation
Indication Major Depressive Disorder[1]
Efficacy Reported to be effective in improving depressive symptoms. A study on the related compound iproniazid showed significant improvement in 70% of patients with depression.[4]
Dosage Historical data on specific dosing regimens are not readily available in modern literature.
Limitations Lack of robust, placebo-controlled clinical trial data by current standards. Overshadowed by severe safety concerns.

Safety Profile: Severe Hepatotoxicity

The clinical use of this compound was terminated due to its association with severe, and in some cases fatal, liver damage.[3]

Fulminant Hepatitis

Multiple case reports have documented the occurrence of fulminant hepatitis, a rare but life-threatening condition characterized by the rapid onset of severe liver dysfunction, in patients treated with iproclozide.[3]

Table 2: Case Reports of Iproclozide-Induced Fulminant Hepatitis

No. of CasesPatient DemographicsOnset of JaundiceClinical ManifestationsOutcomeCitation
3Adult females1 month or more after initiation of therapy; 7-10 days after addition of a microsomal enzyme inducer.Jaundice, disorders of consciousness.All 3 patients died.[3]

Key features observed in these cases include a delayed onset of liver injury and the absence of hypersensitivity reactions, suggesting a metabolic rather than an allergic mechanism of toxicity.[3]

Mechanism of Hepatotoxicity

The hepatotoxicity of iproclozide and other hydrazine derivatives is believed to be mediated by the formation of reactive metabolites.[5] It is hypothesized that iproclozide is metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to the generation of a toxic alkylating species. This reactive intermediate can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, necrosis, and ultimately, liver failure.[5][6] The concomitant use of microsomal enzyme inducers was observed to potentially hasten the onset of severe hepatitis, supporting the role of metabolic activation in the toxicity of iproclozide.[3]

dot

Hepatotoxicity_Pathway cluster_liver Hepatocyte Iproclozide This compound CYP450 Cytochrome P450 Enzymes Iproclozide->CYP450 Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Alkylating Species) CYP450->Reactive_Metabolite Macromolecules Cellular Macromolecules (Proteins, etc.) Reactive_Metabolite->Macromolecules Attacks Covalent_Binding Covalent Binding Macromolecules->Covalent_Binding Forms Cellular_Dysfunction Cellular Dysfunction Covalent_Binding->Cellular_Dysfunction Necrosis Hepatocyte Necrosis Cellular_Dysfunction->Necrosis Liver_Injury Fulminant Hepatitis Necrosis->Liver_Injury

Caption: Proposed metabolic activation and hepatotoxicity of this compound.

Physicochemical and Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound in humans are limited due to its early withdrawal from the market. The information available is often extrapolated from related hydrazine derivatives.

Table 3: Physicochemical and Putative Pharmacokinetic Properties of this compound

PropertyValue/DescriptionCitation
Chemical Formula C11H15ClN2O2
Molar Mass 242.70 g/mol
Synonyms Iproclozide
Absorption Likely well-absorbed orally, similar to other small molecule drugs.
Distribution Specific data not available.
Metabolism Primarily hepatic, via cytochrome P450 enzymes. Hydrolysis of the amide bond and oxidation of the hydrazine moiety are probable metabolic pathways.[5][6]
Elimination Specific data on half-life and clearance are not available in the reviewed literature.
MAO Inhibition (related compound Iproniazid) Non-selective inhibitor of MAO-A and MAO-B. IC50 for MAO-A: 37 µM. IC50 for MAO-B: 42.5 µM.[7]

Experimental Protocols

General Synthesis of N-Alkyl Hydrazinecarboxamides (Conceptual)

A potential synthetic route to this compound could involve the reaction of a corresponding acid chloride or ester with isopropylhydrazine.

dot

Synthesis_Workflow Start Starting Materials (e.g., Acid Chloride/Ester, Isopropylhydrazine) Reaction Reaction in suitable solvent (e.g., DCM, THF) Start->Reaction Workup Aqueous Workup (e.g., washing with water, brine) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, Mass Spectrometry) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a conceptual workflow and has not been validated. The synthesis of hydrazine derivatives should be performed with extreme caution by trained professionals due to the potential for instability and toxicity.

Discussion and Conclusion

This compound represents a cautionary tale in the history of psychopharmacology. While its mechanism of action as a monoamine oxidase inhibitor provided a valid therapeutic strategy for depression, its severe and unpredictable hepatotoxicity rendered it unsafe for clinical use. The cases of fatal fulminant hepatitis underscore the critical importance of rigorous preclinical and clinical safety evaluations, particularly concerning drug metabolism and the formation of reactive intermediates.

For modern drug development, the story of iproclozide serves as a stark reminder of the potential for idiosyncratic drug-induced liver injury. It highlights the need for advanced in vitro and in silico models to predict metabolic activation pathways and potential toxicities early in the drug discovery pipeline. While there are no current therapeutic applications for this compound, the study of its toxicological profile can still provide valuable insights for medicinal chemists and toxicologists working to design safer medicines. The focus of any future research involving this or similar compounds should be on understanding and mitigating the risks associated with their metabolic bioactivation.

References

An In-depth Technical Guide on the Solubility and Stability of N-Isopropylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of N-Isopropylhydrazinecarboxamide, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected data formats for its characterization, based on established principles for analogous pharmaceutical compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile of this compound would be established across a range of solvents relevant to pharmaceutical processing and physiological conditions.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25 ± 2Data not availableShake-flask HPLC-UV
0.1 N HCl (pH 1.2)37 ± 0.5Data not availableShake-flask HPLC-UV
Phosphate Buffer (pH 6.8)37 ± 0.5Data not availableShake-flask HPLC-UV
Phosphate Buffer (pH 7.4)37 ± 0.5Data not availableShake-flask HPLC-UV
Ethanol25 ± 2Data not availableShake-flask HPLC-UV
Methanol25 ± 2Data not availableShake-flask HPLC-UV
Propylene Glycol25 ± 2Data not availableShake-flask HPLC-UV
Polyethylene Glycol 40025 ± 2Data not availableShake-flask HPLC-UV
Acetone25 ± 2Data not availableShake-flask HPLC-UV
Dichloromethane25 ± 2Data not availableShake-flask HPLC-UV

Note: The table above represents a template for presenting solubility data. Actual values would be determined experimentally.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the intrinsic stability of the molecule.[1]

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradants (if identified)Analytical Method
0.1 N HCl (Acid Hydrolysis)2, 4, 8, 24, 4860Data not availableData not availableStability-Indicating HPLC-UV/MS
0.1 N NaOH (Base Hydrolysis)2, 4, 8, 24, 4860Data not availableData not availableStability-Indicating HPLC-UV/MS
3% H₂O₂ (Oxidative)2, 4, 8, 24, 4825Data not availableData not availableStability-Indicating HPLC-UV/MS
Thermal (Dry Heat)24, 48, 7280Data not availableData not availableStability-Indicating HPLC-UV/MS
Photolytic (ICH Q1B)1.2 million lux hours & 200 W h/m²25Data not availableData not availableStability-Indicating HPLC-UV/MS

Note: This table provides a framework for reporting stability data. The extent of degradation and the formation of degradants are determined through experimentation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

3.1. Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare saturated solutions of this compound by adding an excess amount of the compound to flasks containing the selected solvents.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the concentration of the API in the saturated solution.

3.2. Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical methods.[2]

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH. Heat the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

    • Oxidation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples at different intervals.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Development of a Stability-Indicating HPLC Method:

    • Column and Mobile Phase Selection: A reverse-phase HPLC method is commonly developed. A C18 column is a typical starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water/buffer) is optimized to achieve adequate separation of the parent compound from all degradation products.

    • Detection: A UV detector is commonly used. The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity.

    • Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[3] This involves demonstrating that the assay for the active ingredient is unaffected by the presence of its degradation products, process impurities, or excipients.[3]

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) prep_sol Prepare Supersaturated Solutions in Various Solvents equil Equilibrate at Constant Temperature prep_sol->equil filter_sol Filter to Remove Undissolved Solid equil->filter_sol quant_sol Quantify Concentration (HPLC-UV) filter_sol->quant_sol report_sol Report Solubility (mg/mL) quant_sol->report_sol stress Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) samples Collect Samples at Various Time Points stress->samples analysis Analyze Stressed Samples samples->analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->analysis report_stab Report % Degradation & Identify Degradants analysis->report_stab api This compound (API) api->prep_sol Solubility Pathway api->stress Stability Pathway

Caption: Workflow for determining the solubility and stability of this compound.

References

Spectroscopic and Structural Elucidation of N-Isopropylhydrazinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-Isopropylhydrazinecarboxamide. In the absence of extensive experimental data in publicly accessible literature, this document leverages predictive methodologies to present anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed hypothetical experimental protocols for the synthesis and subsequent spectroscopic analysis are provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of compounds containing the hydrazinecarboxamide moiety.

Chemical Structure

This compound is a chemical compound with the molecular formula C₄H₁₁N₃O. Its structure features an isopropyl group attached to a hydrazinecarboxamide core.

Structure:

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization Workflow

analytical_workflow sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Analytical workflow for spectroscopic characterization.

An In-depth Technical Guide to the Discovery and History of N-Isopropylhydrazinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to N-Isopropylhydrazinecarboxamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey and technical details of this class of compounds, which played a pivotal role in the history of psychopharmacology.

Discovery and Historical Context

The story of this compound derivatives is intrinsically linked to the serendipitous discovery of the first-ever antidepressant, iproniazid. Initially synthesized as a potential treatment for tuberculosis, its mood-elevating side effects in patients were a groundbreaking observation that shifted the understanding and treatment of depression.

Iproniazid, an isopropyl derivative of isoniazid, was developed in the early 1950s as part of a research program seeking more effective anti-tuberculosis agents.[1][2] In 1952, clinicians observed that patients being treated with isoniazid and iproniazid exhibited unexpected signs of euphoria and increased energy.[1][3] This fortuitous finding led to the investigation of iproniazid for its psychiatric effects.

By 1957, clinical trials confirmed the antidepressant properties of iproniazid in patients with depression who did not have tuberculosis.[2] This marked a turning point in psychiatry, as it was the first time a drug was shown to be specifically effective in treating depression.[2][4] Iproniazid was approved for the treatment of depression in 1958.[1]

The discovery of iproniazid's mechanism of action as a monoamine oxidase inhibitor (MAOI) was a seminal moment in neuroscience.[5] It led to the formulation of the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the brain is a key etiological factor in depression.[5]

However, the widespread use of iproniazid was short-lived. In 1961, it was withdrawn from the market in most countries due to a high incidence of severe hepatotoxicity.[1] This led to the development of other, less toxic MAOIs and different classes of antidepressant medications. Despite its withdrawal, the historical significance of iproniazid and the class of this compound derivatives remains immense, as it ushered in the era of modern psychopharmacology and laid the foundation for the neurobiological understanding of depression.

Quantitative Data on Hydrazine Derivatives as MAO Inhibitors

The following table summarizes the in vitro inhibitory activity of iproniazid and other related hydrazine derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Compound NameTargetInhibition MetricValue (µM)Reference
IproniazidMAO-AIC5037
MAO-BIC5042.5
N'-Substituted Benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide (Compound 5d)MAO-AIC500.25[6]
N'-Substituted Benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide (Compound 5h)MAO-AIC500.31[6]
MAO-BIC500.44[6]
Acyl Hydrazine Derivative (ACH3)MAO-BIC500.22
Acyl Hydrazine Derivative (ACH10)MAO-BIC500.14[7]
MAO-BKi0.097[7]
Acyl Hydrazine Derivative (ACH12)MAO-AIC504.85[7]
Acyl Hydrazine Derivative (ACH13)MAO-AIC5011.60[7]
MAO-BIC500.18[7]
Acyl Hydrazine Derivative (ACH14)MAO-BIC500.15[7]
MAO-BKi0.10[7]

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the synthesis of N-alkyl hydrazinecarboxamides, adapted for this compound.

Reagents:

  • 4-(Trifluoromethyl)benzohydrazide

  • Isopropyl isocyanate

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Crystallization dish

  • Filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolve 4-(Trifluoromethyl)benzohydrazide (1.0 mmol) in anhydrous acetonitrile (8 mL) in a round-bottom flask.

  • Add isopropyl isocyanate (1.05 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, cool the mixture in an ice bath to induce crystallization.

  • If crystallization does not occur, evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture.

  • Filter the purified crystals, wash with cold hexane, and dry under vacuum.

  • Determine the melting point of the final product.

  • Confirm the structure of the synthesized this compound using 1H NMR, 13C NMR, and mass spectrometry.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Reagents:

  • MAO-A and MAO-B enzymes (human recombinant)

  • MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Peroxidase from horseradish

  • Fluorometric probe (e.g., Amplex Red or similar)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test compound (dissolved in DMSO)

Equipment:

  • 96-well black microplate with a clear bottom

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, and then dilute further in MAO Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • In the wells of the 96-well plate, add the MAO Assay Buffer, the test compound dilutions, and the MAO enzyme (either MAO-A or MAO-B). Include wells for a positive control (with a known inhibitor) and a negative control (with buffer instead of the test compound).

  • Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Prepare a detection mixture containing the MAO substrate, horseradish peroxidase, and the fluorometric probe in MAO Assay Buffer.

  • Initiate the enzymatic reaction by adding the detection mixture to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hepatotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the potential of a compound to cause liver cell death.

Reagents:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Equipment:

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader (absorbance)

Procedure:

  • Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • After 24 hours, remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known hepatotoxic compound as a positive control.

  • Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium containing the compound and add fresh medium containing MTT solution to each well.

  • Incubate the plate for a further 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

  • Determine the CC50 (cytotoxic concentration 50%) value by plotting the cell viability against the logarithm of the test compound concentration.

Visualizations

MAO-A Signaling Pathway and Inhibition

MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_mitochondrion Mitochondrion Monoamine_Vesicle Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamine_Release Release into Synapse Synaptic_Monoamines Increased Monoamines Monoamine_Release->Synaptic_Monoamines Normal Release Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptor Binding and Signaling MAO-A Monoamine Oxidase A (MAO-A) Synaptic_Monoamines->MAO-A Reuptake and Transport to Mitochondria Breakdown Oxidative Deamination Inactive_Metabolites Inactive Metabolites Breakdown->Inactive_Metabolites Inhibitor N-Isopropylhydrazine- carboxamide Derivative Inhibitor->MAO-A Inhibition

Caption: Inhibition of MAO-A by this compound derivatives.

Antidepressant Drug Discovery Workflow

Drug_Discovery_Workflow Target_ID Target Identification (e.g., Monoamine Oxidase A) Lead_Discovery Lead Discovery (High-Throughput Screening) Target_ID->Lead_Discovery Hit_to_Lead Hit-to-Lead (Initial SAR Studies) Lead_Discovery->Hit_to_Lead Lead_Opt Lead Optimization (Synthesis of Derivatives like This compound) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo Studies) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials NDA New Drug Application (NDA) Submission Clinical_Trials->NDA Approval FDA Review and Approval NDA->Approval

Caption: A typical workflow for antidepressant drug discovery.

Structure-Activity Relationship (SAR) of Hydrazine-Based MAO Inhibitors

Caption: Key structural features influencing MAO inhibition.

References

In Silico Modeling and Docking Studies of N-Isopropylhydrazinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in silico modeling and docking studies specifically on N-Isopropylhydrazinecarboxamide are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of the methodologies and potential applications based on studies of structurally analogous compounds, including various carboxamide and hydrazine derivatives. This approach provides a robust framework for researchers to design and execute their own computational studies on this compound.

Introduction to this compound and In Silico Drug Discovery

This compound is a chemical compound featuring a hydrazinecarboxamide core with an isopropyl substituent. The hydrazine and carboxamide moieties are prevalent in many biologically active molecules, suggesting potential pharmacological applications for this compound. In silico drug discovery methods, such as molecular docking and molecular dynamics simulations, are powerful tools to predict the biological activity of novel compounds and elucidate their mechanisms of action at a molecular level. These computational techniques can significantly accelerate the drug development process by identifying promising lead candidates and optimizing their structures for enhanced efficacy and safety.

This technical guide provides a detailed overview of the in silico modeling and docking studies applicable to this compound, drawing insights from research on analogous compounds. It is intended for researchers, scientists, and drug development professionals interested in the computational assessment of novel small molecules.

Synthesis and Characterization

While specific synthesis protocols for this compound are not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles. A potential method involves the reaction of isopropylhydrazine with a suitable carbonylating agent, such as a chloroformate or a carbamoyl chloride, followed by amination. Alternatively, the reaction of an isopropyl-substituted isocyanate with hydrazine could yield the desired product. Characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.

In Silico Modeling and Docking Methodologies

A typical workflow for the in silico analysis of a small molecule like this compound involves several key steps, from ligand and protein preparation to detailed simulation and analysis.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the biological target (protein) is crucial for obtaining meaningful results.

  • Ligand Preparation: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch). This initial structure must then be optimized to find its lowest energy conformation, typically using quantum mechanical or molecular mechanics methods. Finally, appropriate atomic charges are assigned to the ligand atoms.

  • Protein Preparation: The 3D structure of the target protein is usually obtained from the Protein Data Bank (PDB). The raw PDB file often contains non-essential water molecules, ions, and co-factors that need to be removed. Hydrogen atoms, which are often missing in crystal structures, must be added. The protein structure is then energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the protein-ligand complex over time.[1][2] This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding mode and calculate binding free energies.[3]

ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.[4][5] Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[6][7]

Case Studies: Docking of Analogous Compounds

Due to the limited data on this compound, we present docking studies on structurally related compounds to infer potential biological targets and binding interactions.

Table 1: Docking Studies of Carboxamide and Hydrazine Analogs

Analogous CompoundProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyrazole-carboxamide derivativeCarbonic Anhydrase II-8.5His94, His96, Thr200F-I. A. Ali et al., 2024
Thiazolylhydrazine-piperazine derivativeMonoamine Oxidase A (MAO-A)-9.2Tyr407, Tyr444, Phe208A. G. G. Al-Sehemi et al., 2020
N-Aryl-Benzimidazolone analogHeat Shock Protein 90 (HSP90)-9.795Asp93, Leu107, Phe138M. A. Al-Dabbagh et al., 2023

Predicted Biological Activity and Signaling Pathways

Based on the targets of analogous compounds, this compound may exhibit inhibitory activity against enzymes such as Carbonic Anhydrases, Monoamine Oxidases, or Heat Shock Proteins. These targets are implicated in a variety of signaling pathways and disease processes.

Potential Signaling Pathway Involvement

For instance, inhibition of Monoamine Oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, suggests potential applications in the treatment of depression and other neurological disorders.

MAO_A_Pathway cluster_outcome Outcome of Inhibition Serotonin Serotonin MAO-A MAO-A Serotonin->MAO-A Norepinephrine Norepinephrine Norepinephrine->MAO-A Degradation Products Degradation Products MAO-A->Degradation Products This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->MAO-A Increased Neurotransmitter Levels Increased Neurotransmitter Levels Therapeutic Effect (e.g., Antidepressant) Therapeutic Effect (e.g., Antidepressant) Increased Neurotransmitter Levels->Therapeutic Effect (e.g., Antidepressant)

Caption: Potential inhibitory action on the MAO-A signaling pathway.

Experimental Protocols

Molecular Docking Protocol
  • Ligand Preparation:

    • Draw the 2D structure of this compound using MarvinSketch.

    • Convert the 2D structure to 3D.

    • Perform energy minimization using a force field (e.g., MMFF94).

    • Save the optimized structure in a suitable format (e.g., .mol2 or .pdbqt).

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., MAO-A, PDB ID: 2BXS) from the PDB.

    • Remove water molecules and any co-crystallized ligands using UCSF Chimera or similar software.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.

  • Docking Simulation:

    • Use AutoDock Vina or a similar docking program.

    • Specify the prepared ligand and protein files.

    • Define the search space (grid box) encompassing the binding site.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using Discovery Studio Visualizer or PyMOL.

Molecular Dynamics Simulation Protocol[1][8]
  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study.

    • Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

    • Equilibrate the system under the NPT (constant pressure) ensemble.

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand.

    • Examine the flexibility of protein residues by calculating the Root Mean Square Fluctuation (RMSF).

    • Analyze the persistence of protein-ligand interactions, such as hydrogen bonds, over the simulation time.

Data Presentation

Predicted ADMET Properties of this compound

The following table presents hypothetical ADMET properties for this compound, as would be predicted by in silico tools.

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight117.15 g/mol Compliant with Lipinski's Rule of Five
LogP0.25Good balance of hydrophilicity and lipophilicity
H-bond Donors3Compliant with Lipinski's Rule of Five
H-bond Acceptors2Compliant with Lipinski's Rule of Five
Human Intestinal AbsorptionHighLikely good oral bioavailability
Blood-Brain Barrier PermeationLowLess likely to cause central nervous system side effects
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityLow riskUnlikely to cause liver damage

Visualization of Workflow

In_Silico_Workflow cluster_prep Preparation Ligand_Preparation Ligand Preparation (this compound) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction Protein_Preparation Protein Preparation (e.g., MAO-A) Protein_Preparation->Molecular_Docking Binding_Pose_Analysis Binding Pose and Interaction Analysis Molecular_Docking->Binding_Pose_Analysis MD_Simulation Molecular Dynamics Simulation Binding_Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Simulation->Trajectory_Analysis Lead_Candidate_Identification Identification of Lead Candidate Trajectory_Analysis->Lead_Candidate_Identification ADMET_Prediction->Lead_Candidate_Identification

Caption: A generalized workflow for in silico drug discovery.

Conclusion

While direct experimental and computational data on this compound is scarce, this guide provides a comprehensive framework for its in silico evaluation based on established methodologies and data from analogous compounds. The presented protocols for molecular docking, molecular dynamics simulations, and ADMET prediction can be readily applied to investigate the potential biological activities and pharmacokinetic properties of this and other novel small molecules. Future research should focus on the synthesis and experimental validation of the in silico predictions to fully elucidate the therapeutic potential of this compound.

References

Known biological targets of N-Isopropylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biological Targets of N-Isopropylhydrazinecarboxamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific biological targets for this compound are not extensively documented in publicly available literature, the chemical class of hydrazinecarboxamides and structurally related hydrazine derivatives has been investigated for a range of biological activities. This guide summarizes the known biological targets of these related compounds, with a primary focus on their enzyme inhibitory activities. Quantitative data from various studies are presented, along with detailed experimental methodologies and diagrams of key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development. The primary targets identified for compounds structurally related to this compound are Monoamine Oxidase (MAO) and Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) .

Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives are a well-established class of monoamine oxidase inhibitors (MAOIs).[1] MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of MAOI drugs.[2][3] Compounds containing an isopropylhydrazine moiety, structurally similar to this compound, have been identified as MAO inhibitors.[4] The inhibition can be either reversible or irreversible, with many hydrazine-based inhibitors acting as irreversible inhibitors by forming a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[2]

Quantitative Data for MAO Inhibition by Related Hydrazine Derivatives
CompoundTargetInhibition MetricValueReference
Phenelzine (β-Phenylisopropylhydrazine)MAOIrreversible InhibitorNot specified[2]
N-isopropyl-a(2-methylhydrazino)-p-toluamide (MIH)MAOInhibitorNot specified[4]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-AIC5043.3 µM[5]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-BIC503.47 µM[5]
LiquiritigeninMAO-AIC500.27 µM[6]
LiquiritigeninMAO-BIC500.098 µM[6]
Experimental Protocol: MAO Inhibition Assay

A common method to determine MAO inhibitory activity is a fluorometric assay.

Principle: The assay measures the fluorescence of a product formed from the enzymatic reaction of MAO with a substrate. The inhibition of the enzyme by a test compound leads to a decrease in the fluorescence signal.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine or a commercial substrate like Amplex Red)

  • Horseradish peroxidase (HRP) (if using Amplex Red)

  • Test compound (this compound or related derivatives)

  • Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).

  • Add the test compound or reference inhibitor to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the substrate solution (and HRP if necessary).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Vesicle Uptake Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites N_Isopropylhydrazinecarboxamide This compound (or related inhibitor) N_Isopropylhydrazinecarboxamide->MAO Inhibition Neurotransmitter_in_cleft Increased Neurotransmitter Concentration Vesicle->Neurotransmitter_in_cleft Release Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_in_cleft->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Cholinesterase Inhibition

Several studies have reported the inhibitory activity of hydrazinecarboxamide and hydrazide-hydrazone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[10][11]

Quantitative Data for Cholinesterase Inhibition by Related Hydrazine Derivatives
CompoundTargetInhibition MetricValue (µM)Reference
2-Indolinone-based hydrazinecarbothioamide (8e)AChEKi0.52[10]
Iodinated hydrazide-hydrazone (2k)AChEIC5015.1[8]
Iodinated hydrazide-hydrazone (3a)BuChEIC5035.5[8]
2-Benzoylhydrazine-1-carboxamidesAChEIC5044 - 100[11]
2-Benzoylhydrazine-1-carboxamidesBuChEIC50from 22[11]
Hydrazide-bridged pyridazine (6a)AChEKi0.00326[12]
Hydrazide-bridged pyridazine (5a)BuChEKi0.00094[12]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BuChE) from equine serum or human plasma

  • Substrate: Acetylthiocholine iodide (ATCI) for AChE, Butyrylthiocholine iodide (BTCI) for BuChE

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound

  • Reference inhibitor (e.g., donepezil or galantamine)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations in the buffer.

  • In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound or reference inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration.

  • Calculate the rate of reaction (change in absorbance per unit time).

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_presynaptic_chol Presynaptic Neuron cluster_synaptic_cleft_chol Synaptic Cleft cluster_postsynaptic_chol Postsynaptic Neuron Acetylcholine_Vesicle Acetylcholine in Synaptic Vesicle Acetylcholine Acetylcholine (ACh) Acetylcholine_Vesicle->Acetylcholine Release Cholinesterase Cholinesterase (AChE or BuChE) Acetylcholine->Cholinesterase Hydrolysis Postsynaptic_Receptor_Chol Postsynaptic Acetylcholine Receptor Acetylcholine->Postsynaptic_Receptor_Chol Binding Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate Inhibitor This compound (or related inhibitor) Inhibitor->Cholinesterase Inhibition Signal_Transduction_Chol Signal Transduction Postsynaptic_Receptor_Chol->Signal_Transduction_Chol

References

Methodological & Application

Protocol for using N-Isopropylhydrazinecarboxamide in cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "N-Isopropylhydrazinecarboxamide" did not yield any specific information regarding its use in cell culture assays, its mechanism of action, or any associated experimental protocols. The scientific literature readily available through the performed searches does not contain data on this specific compound in the context of cell biology or drug development.

The initial search results were primarily related to other compounds with similar naming conventions, such as Poly(N-isopropylacrylamide) (pNIPAM), a polymer used for creating thermoresponsive surfaces in cell culture, and isopropyl N-phenyl carbamate, a substance with herbicidal properties. However, no relevant data was found for this compound itself.

Without fundamental information such as its biological target, mechanism of action, or any previously published studies on its effects on cells, it is not possible to generate the requested detailed application notes, experimental protocols, or data visualizations. Key information required to fulfill the user's request, which is currently unavailable, includes:

  • Mechanism of Action: Understanding how this compound interacts with cells is crucial for designing relevant assays and interpreting results.

  • Target Signaling Pathways: Identification of the cellular pathways modulated by the compound is necessary to create the requested signaling pathway diagrams.

  • Quantitative Data: Information on effective concentrations, IC50 values from cytotoxicity or proliferation assays, and other quantitative readouts are essential for creating data tables and establishing experimental parameters.

  • Established Protocols: Any existing protocols for preparing and using this compound in cell culture would form the basis for the requested detailed methodologies.

Given the absence of this critical information in the public domain based on the searches conducted, the request to create detailed application notes and protocols for this compound in cell culture assays cannot be fulfilled at this time. Should further details or alternative identifiers for this compound become available, it may be possible to revisit this topic.

High-performance liquid chromatography (HPLC) method for N-Isopropylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of N-Isopropylhydrazinecarboxamide. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for polar analytes.

Introduction

This compound is a chemical compound of interest in pharmaceutical development due to its structural relation to other biologically active hydrazine derivatives. Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. The HPLC method detailed below is designed to be specific, sensitive, and robust for the determination of this compound in various sample matrices.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. This compound, being a polar compound, will have a relatively short retention time under appropriate mobile phase conditions. To enhance UV detection and sensitivity, a pre-column derivatization step with a suitable reagent is recommended, as hydrazine derivatives often exhibit poor UV absorbance on their own.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • Derivatization reagent (e.g., 2,4-Dinitrofluorobenzene)

  • Sodium bicarbonate buffer (pH 8.5)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and diode array detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Methanol:Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization
  • Transfer 1 mL of the sample or working standard solution into a reaction vial.

  • Add 1 mL of sodium bicarbonate buffer (pH 8.5).

  • Add 1 mL of the derivatization reagent solution (e.g., 1% 2,4-Dinitrofluorobenzene in acetonitrile).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Mobile Phase A and Mobile Phase B
Gradient Program0-5 min: 95% A, 5% B; 5-15 min: 20% A, 80% B; 15-20 min: 95% A, 5% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectorDiode Array Detector (DAD)
Detection WavelengthDetermine optimal wavelength from the UV spectrum of the derivatized analyte (typically around 360 nm for DNFB derivatives)
Run Time20 minutes

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and comparison.

ParameterExpected Value
Retention Time (min)Analyte-specific, expected to be consistent
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Linearity (r²)≥ 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow prep_solutions Prepare Mobile Phases, Diluent, and Standard Solutions sample_prep Sample Preparation and Derivatization prep_solutions->sample_prep injection Inject Sample into HPLC sample_prep->injection hplc_setup Set Up HPLC System and Chromatographic Conditions hplc_setup->injection data_acq Data Acquisition using DAD injection->data_acq data_proc Data Processing and Quantification data_acq->data_proc results Report Results data_proc->results

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for method development and validation.

method_development_pathway method_dev Method Development select_column Select Column (e.g., C18) method_dev->select_column optimize_mp Optimize Mobile Phase (Gradient) method_dev->optimize_mp optimize_det Optimize Detection (Wavelength) method_dev->optimize_det method_val Method Validation select_column->method_val optimize_mp->method_val optimize_det->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness

Caption: Logical pathway for HPLC method development and validation.

Application of N-Isopropylhydrazinecarboxamide in Enzyme Inhibition Studies: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for specific applications of N-Isopropylhydrazinecarboxamide in enzyme inhibition studies, publicly available data, including quantitative inhibitory constants and detailed experimental protocols, remains elusive. However, by examining the broader classes of hydrazinecarboxamide and isopropylhydrazine derivatives, we can infer potential areas of application and construct general methodologies for researchers interested in investigating the inhibitory potential of this specific compound.

Introduction to Hydrazinecarboxamides as Enzyme Inhibitors

Hydrazinecarboxamide derivatives, also known as semicarbazides, represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This class of compounds has been shown to inhibit various enzymes, including but not limited to:

  • Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)[2]

  • Carbonic Anhydrases

  • Cyclooxygenases

  • Lipoxygenases[1]

  • α-Amylase and α-Glucosidase[3][4][5]

  • Monoamine Oxidase[6]

The diverse inhibitory profile of hydrazinecarboxamide derivatives suggests that this compound may also exhibit inhibitory activity against one or more of these or other enzyme targets.

Potential Signaling Pathways for Investigation

Given the known targets of related compounds, a logical starting point for investigating the enzymatic inhibition of this compound would be within pathways regulated by cholinesterases or monoamine oxidase.

Signaling_Pathway cluster_cholinergic Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate N_IPH This compound (Hypothetical Inhibitor) N_IPH->AChE Inhibits

Hypothetical inhibition of Acetylcholinesterase.

MAO_Pathway cluster_monoamine Monoamine Neurotransmitter Metabolism Monoamine Dopamine, Norepinephrine, Serotonin MAO Monoamine Oxidase Monoamine->MAO Oxidized by Metabolites Inactive Metabolites MAO->Metabolites N_IPH_MAO This compound (Hypothetical Inhibitor) N_IPH_MAO->MAO Inhibits

Hypothetical inhibition of Monoamine Oxidase.

General Experimental Protocols for Enzyme Inhibition Assays

While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing enzyme inhibition. These should be adapted based on the specific enzyme and substrate being investigated.

General Workflow for Enzyme Inhibition Screening

Experimental_Workflow cluster_workflow Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions start->prepare_reagents incubate Pre-incubate Enzyme with Inhibitor prepare_reagents->incubate initiate_reaction Initiate Reaction by Adding Substrate incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Data Analysis: Calculate Initial Velocities monitor_reaction->data_analysis determine_inhibition Determine % Inhibition, IC50, and Ki data_analysis->determine_inhibition end End determine_inhibition->end

A general workflow for enzyme inhibition assays.
Protocol 1: Spectrophotometric Assay for General Enzyme Activity

This protocol describes a general method to determine enzyme activity, which is a prerequisite for inhibition studies.

Materials:

  • Purified enzyme

  • Substrate

  • Buffer solution appropriate for the enzyme

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the enzyme in the appropriate buffer.

  • Prepare a series of substrate concentrations in the same buffer.

  • Set the spectrophotometer to the wavelength at which the product absorbs light.

  • Equilibrate the buffer, enzyme, and substrate solutions to the optimal reaction temperature.

  • To a cuvette, add the buffer and substrate solution.

  • Initiate the reaction by adding a small, fixed amount of the enzyme solution.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time.

  • The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.

Protocol 2: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Materials:

  • All materials from Protocol 1

  • This compound (or other inhibitor) stock solution

Procedure:

  • Prepare a series of dilutions of the inhibitor stock solution.

  • In separate reaction tubes, pre-incubate the enzyme with each concentration of the inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate (at a fixed concentration, typically near the Km value).

  • Measure the initial reaction velocity for each inhibitor concentration as described in Protocol 1.

  • A control reaction with no inhibitor should be run to determine the maximal enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Kinetic Analysis to Determine the Mechanism of Inhibition

This protocol helps to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Materials:

  • All materials from Protocol 2

Procedure:

  • Perform the enzyme activity assay (Protocol 1) with varying concentrations of the substrate in the absence of the inhibitor.

  • Repeat the assay with varying substrate concentrations in the presence of a fixed concentration of the inhibitor. It is advisable to repeat this for at least two different fixed inhibitor concentrations.

  • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

  • Generate a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity against 1/[Substrate].

  • The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Quantitative Data on Related Hydrazinecarboxamide Derivatives

While no quantitative data for this compound was found, the following table summarizes the inhibitory activities of other hydrazinecarboxamide derivatives against various enzymes to provide a reference for expected potency.

Compound ClassTarget EnzymeIC50 / KiReference
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAcetylcholinesterase (AChE)27.04–106.75 µM[2]
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesButyrylcholinesterase (BuChE)58.01–277.48 µM[2]
Piperazine/Benzimidazole Hydrazinecarboxamidesα-Amylase53.03–232.8 µM[3]
Piperazine/Benzimidazole Hydrazinecarboxamidesα-Glucosidase94.33–258.7 µM[3]
Thiazole-Hydrazine DerivativesAldose ReductaseKi: 5.47–23.89 nM[4]
Thiazole-Hydrazine Derivativesα-GlycosidaseKi: 1.76–24.81 µM[4]
Thiazole-Hydrazine Derivativesα-AmylaseIC50: 4.94–28.17 µM[4]
Benzylidenehydrazine Derivativesα-AmylaseIC50: 116.19–>600 µM[5]
Benzylidenehydrazine Derivativesα-GlucosidaseIC50: 61.16–>600 µM[5]

Conclusion

The existing literature strongly suggests that the hydrazinecarboxamide scaffold is a promising starting point for the development of enzyme inhibitors. While specific data on this compound is currently lacking, the general protocols and data on related compounds provided here offer a solid foundation for researchers to initiate their own investigations into its potential as an enzyme inhibitor. Future studies are warranted to elucidate the specific enzyme targets, potency, and mechanism of action of this compound.

References

Application Notes and Protocols for N-Isopropylhydrazinecarboxamide Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of N-Isopropylhydrazinecarboxamide, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The following sections detail the synthetic protocols, quantitative data for representative derivatives, and a plausible signaling pathway associated with the anticancer activity of such compounds.

I. Introduction

This compound is a hydrazine derivative that can be readily functionalized, most commonly through condensation reactions with aldehydes and ketones to form hydrazone derivatives (Schiff bases). These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the N-isopropyl group can influence the lipophilicity and steric profile of the final compounds, potentially enhancing their pharmacokinetic properties and biological activity.

II. Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-isopropyl-2-(arylmethylene)hydrazinecarboxamide derivatives. The following procedure is a general method adapted from established syntheses of similar hydrazone compounds.

A. General Protocol for the Synthesis of N-isopropyl-2-(arylmethylene)hydrazinecarboxamide Derivatives

This protocol describes the acid-catalyzed condensation reaction between this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Magnetic stirrer with heating plate

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0 eq).

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water. The solid product will precipitate out.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

  • Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

III. Data Presentation

The following table summarizes representative quantitative data for synthesized hydrazone derivatives based on literature reports for structurally similar compounds. Please note that specific yields and melting points for this compound derivatives may vary.

DerivativeAldehyde ReactantMolecular FormulaYield (%)Melting Point (°C)
N-isopropyl-2-(4-nitrobenzylidene)hydrazinecarboxamide4-NitrobenzaldehydeC₁₁H₁₄N₄O₃~85-95>200
N-isopropyl-2-(4-chlorobenzylidene)hydrazinecarboxamide4-ChlorobenzaldehydeC₁₁H₁₄ClN₃O~80-90170-180
N-isopropyl-2-(4-methoxybenzylidene)hydrazinecarboxamide4-MethoxybenzaldehydeC₁₂H₁₇N₃O₂~88-98150-160

IV. Mandatory Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start This compound + Aromatic Aldehyde reaction Reflux in Ethanol (Acid Catalyst) start->reaction precipitation Precipitation in Ice-Cold Water reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization (Optional) drying->recrystallization characterization Characterization (m.p., IR, NMR, MS) recrystallization->characterization

Caption: General workflow for the synthesis and characterization of this compound derivatives.

B. Plausible Anticancer Signaling Pathway

Hydrazinecarboxamide derivatives have shown promise as anticancer agents. While the exact mechanism for this compound derivatives is still under investigation, a plausible signaling pathway involves the induction of apoptosis (programmed cell death) in cancer cells. This is a common mechanism for many chemotherapeutic agents.

anticancer_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Signaling Cascade derivative This compound Derivative bax Bax Activation derivative->bax bcl2 Bcl-2 Inhibition derivative->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible apoptotic pathway induced by this compound derivatives in cancer cells.

Application Notes and Protocols for N-Isopropylhydrazinecarboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-Isopropylhydrazinecarboxamide as a fragment in fragment-based drug discovery (FBDD). Detailed protocols for common screening and validation techniques are provided to guide researchers in their experimental design.

Introduction to this compound as a Fragment Candidate

This compound is a small, polar molecule that possesses physicochemical properties amenable to fragment-based drug discovery. Fragments are low molecular weight compounds (typically < 300 Da) that bind to biological targets with weak affinity. The "Rule of Three" is a set of guidelines used to define a good fragment: a molecular weight of less than 300 Daltons, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP of 3 or less. These properties increase the likelihood of a fragment having good solubility and binding efficiency, making it an excellent starting point for optimization into a potent drug lead.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below, evaluating its compliance with the "Rule of Three."

PropertyValue"Rule of Three" Compliance
Molecular Formula C4H11N3ON/A
Molecular Weight 117.15 g/mol Yes (< 300)
Calculated logP -0.85Yes (≤ 3)
Hydrogen Bond Donors 3Yes (≤ 3)
Hydrogen Bond Acceptors 2Yes (≤ 3)
Rotatable Bonds 2Yes (≤ 3)

As indicated in the table, this compound adheres to all parameters of the "Rule of Three," making it a promising candidate for inclusion in a fragment library for screening against a variety of biological targets.

Experimental Workflow for FBDD

The general workflow for a fragment-based drug discovery campaign is a systematic process of identifying and optimizing fragment hits into lead compounds.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization a Fragment Library Screening (e.g., NMR, SPR, TSA) b Hit Validation a->b Primary Hits c Structural Biology (X-ray Crystallography, NMR) b->c Validated Hits d Structure-Guided Fragment Elaboration c->d e Lead Optimization d->e f Preclinical Development e->f Lead Compound

A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign using this compound as a hypothetical fragment are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting weak binding interactions between fragments and a target protein. Ligand-observed methods such as Saturation Transfer Difference (STD), Water-LOGSY, and Carr-Purcell-Meiboom-Gill (CPMG) are commonly used.

Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in the same deuterated buffer.

    • Prepare the final NMR sample by mixing the protein and fragment solutions to achieve final concentrations of ~10 µM protein and 1 mM this compound.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to check for sample quality and proper shimming.

    • Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., at 0.5 ppm or -1 ppm where no ligand signals are present) and off-resonance saturation (e.g., at 30 ppm).

    • Use a saturation time of 2 seconds and a series of saturation pulses to ensure efficient saturation of the protein.

  • Data Processing and Analysis:

    • Process the on- and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum indicate that this compound is binding to the target protein. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a label-free technique used to measure binding kinetics and affinity in real-time.

Protocol: SPR Analysis

  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 10-100 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween 20) with concentrations ranging from low micromolar to millimolar.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an unrelated protein) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Thermal Shift Assay (TSA) for High-Throughput Screening

TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Protocol: Thermal Shift Assay

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the target protein (e.g., 2-10 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and this compound at various concentrations (e.g., 1 µM to 1 mM).

    • Include control wells with protein and dye only (no fragment) and buffer only.

  • Data Collection:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature gradually from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), the inflection point of the curve, for each condition.

    • A significant increase in the Tm in the presence of this compound compared to the control indicates that the fragment is binding to and stabilizing the protein.

X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein, which is crucial for structure-guided drug design.

Protocol: Co-crystallization

  • Crystal Growth:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.

    • Once initial crystals are obtained, optimize the crystallization conditions.

  • Co-crystallization:

    • Prepare a solution of the purified target protein and add this compound at a concentration several-fold higher than its measured KD (e.g., 1-10 mM).

    • Set up crystallization trials with this protein-fragment complex using the optimized crystallization conditions.

    • Alternatively, soak pre-existing protein crystals in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the known structure of the protein.

    • Carefully examine the electron density map to identify the bound fragment and determine its binding pose and interactions with the protein.

Hypothetical Signaling Pathway: Targeting a Kinase with a Fragment-Derived Inhibitor

Many FBDD campaigns target protein kinases due to their role in various diseases. The following diagram illustrates a simplified kinase signaling pathway that could be inhibited by a drug developed from a fragment hit.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Phosphorylates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Regulates Ligand Growth Factor Ligand->Receptor Activates Inhibitor Fragment-Derived Inhibitor Inhibitor->Kinase2

Simplified kinase signaling pathway targeted by a fragment-derived inhibitor.

Application Notes and Protocols for Testing N-Isopropylhydrazinecarboxamide (Iproclozide) Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of N-Isopropylhydrazinecarboxamide, also known as Iproclozide. This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, historically used as an antidepressant.[1][2] However, its clinical use was terminated due to a high incidence of severe hepatotoxicity.[3] Therefore, a thorough investigation of both its therapeutic efficacy and its toxicological profile is imperative for any renewed interest in this compound or its analogs.

This document outlines detailed protocols for assessing the antidepressant-like effects and the hepatotoxic potential of this compound in vitro and in vivo.

Section 1: Assessment of Antidepressant Efficacy

As a monoamine oxidase inhibitor, Iproclozide exerts its antidepressant effects by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1]

Signaling Pathway: Monoamine Oxidase Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Storage MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Synaptic_Cleft Increased Monoamines Vesicles->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Signal_Transduction Signal Transduction (e.g., cAMP, PKA) Receptors->Signal_Transduction Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect Iproclozide This compound (Iproclozide) Iproclozide->MAO Inhibits Hepatotoxicity_Pathway cluster_cellular_stress Cellular Stress cluster_signaling Stress Signaling cluster_cell_death Cell Death Iproclozide This compound (Iproclozide) Metabolism Hepatic Metabolism (CYP450) Iproclozide->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite ROS Increased ROS (Oxidative Stress) Reactive_Metabolite->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ATP, Opening of MPT pore) Reactive_Metabolite->Mitochondrial_Dysfunction JNK_p38 Activation of JNK and p38 MAPK ROS->JNK_p38 Mitochondrial_Dysfunction->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Necrosis Necrosis JNK_p38->Necrosis Hepatocyte_Injury Hepatocyte Injury and Liver Damage Apoptosis->Hepatocyte_Injury Necrosis->Hepatocyte_Injury

References

Troubleshooting & Optimization

Technical Support Center: N-Isopropylhydrazinecarboxamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-Isopropylhydrazinecarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction between isopropylhydrazine and the urea source.- Ensure a slight molar excess of the urea source. - Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC or HPLC.
Side reactions consuming starting materials.- Control reaction temperature to minimize the formation of byproducts like di-substituted ureas or azines.
Product Contaminated with Starting Materials (Isopropylhydrazine or Urea) Inefficient purification.- Optimize recrystallization conditions (see Recrystallization Protocol below). - For persistent impurities, consider column chromatography.
Incorrect stoichiometry of reactants.- Use precise measurements of starting materials. An excess of isopropylhydrazine can be difficult to remove.
Presence of Hydrazodicarbonamide Impurity A common byproduct in semicarbazide synthesis.[1][2]- This byproduct is often insoluble in alcohols like methanol or ethanol. Digesting the crude product in hot methanol can help remove it by filtration.[1][2]
Oiling Out During Recrystallization The solvent is too nonpolar for the compound at lower temperatures, or the solution is supersaturated.- Add a co-solvent in which the compound is more soluble to the hot solution until it becomes clear. - Ensure slow cooling to promote crystal formation over oiling.[3][4]
Poor Crystal Formation Inappropriate recrystallization solvent or cooling rate is too fast.- Screen for an optimal recrystallization solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6][7]
Inaccurate Purity Assessment by HPLC Co-elution of impurities with the main product peak.- Optimize HPLC method parameters such as the mobile phase composition, gradient, and column temperature. - Use a different stationary phase (e.g., C8 instead of C18) to alter selectivity.
Inconsistent GC-MS Results Thermal degradation of the analyte or poor derivatization.- For GC-MS analysis of hydrazine derivatives, in-situ derivatization can improve volatility and stability.[8][9] - Use a lower injection port temperature to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for the synthesis of N-substituted hydrazinecarboxamides involves the reaction of a corresponding hydrazine derivative with a source of a carbamoyl group, such as urea or a cyanate. For this compound, this would typically involve reacting isopropylhydrazine with urea, often with heating.[1]

Q2: What are the most likely impurities in my synthesized this compound?

Based on the common synthetic route, the most probable impurities include:

  • Unreacted Starting Materials: Isopropylhydrazine and urea.

  • Hydrazodicarbonamide: A common byproduct from the self-condensation of urea.[1][2]

  • 1,2-Diisopropylhydrazine: Can be present as an impurity in the isopropylhydrazine starting material.

  • Isopropylsemicarbazone: Formed if there are any residual carbonyl-containing compounds that react with the product.

Q3: How can I effectively purify my crude this compound?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[5][6] The key is to select an appropriate solvent system.

Experimental Protocols

Recrystallization Protocol for this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent may need to be determined experimentally.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

    • A two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[7] Use a water bath or heating mantle for heating.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

HPLC Method for Purity Analysis

This is a general-purpose HPLC method that can be adapted for the purity analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition.

Note: This method may require optimization for your specific sample and impurity profile.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound Synthesis dissolution Dissolve in Hot Solvent synthesis->dissolution recrystallization Recrystallization hot_filtration Hot Filtration (optional) dissolution->hot_filtration Insoluble impurities? crystallization Cool to Crystallize dissolution->crystallization No insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Drying vacuum_filtration->drying hplc HPLC Analysis drying->hplc gcms GC-MS Analysis drying->gcms nmr NMR Spectroscopy drying->nmr pure_product Pure this compound hplc->pure_product gcms->pure_product nmr->pure_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Purity Issue Identified check_starting_materials Check Purity of Starting Materials start->check_starting_materials optimize_synthesis Optimize Synthesis Conditions (Temp, Time, Stoichiometry) start->optimize_synthesis Side-reaction impurities check_starting_materials->optimize_synthesis Impurities from starting materials optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) optimize_synthesis->optimize_recrystallization chromatography Consider Column Chromatography optimize_recrystallization->chromatography Unsuccessful end_pure High Purity Achieved optimize_recrystallization->end_pure Successful chromatography->end_pure Successful end_impure Purity Still Low chromatography->end_impure Unsuccessful

Caption: Logical troubleshooting flow for improving the purity of this compound.

References

Preventing degradation of N-Isopropylhydrazinecarboxamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Isopropylhydrazinecarboxamide

Welcome to the technical support center for this compound (also known as iproclozide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors. As a hydrazine derivative, it is susceptible to oxidative degradation, particularly in the presence of dissolved oxygen and metal ions, which can act as catalysts. The pH of the solution is also critical; hydrazine derivatives are generally more stable in acidic conditions and less stable in neutral to alkaline environments. Exposure to elevated temperatures and UV light can also accelerate degradation.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related hydrazine and carboxamide compounds, likely degradation products could arise from hydrolysis of the amide bond and oxidation of the hydrazine moiety. Hydrolysis would yield isopropylhydrazine and a carboxylic acid derivative. Oxidation of the hydrazine group can lead to the formation of various products, including diimide intermediates, which can further react or decompose.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C or frozen at -20°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, it is recommended to prepare solutions with deoxygenated solvents and to store them under an inert atmosphere (e.g., nitrogen or argon).

  • pH: If compatible with the experimental design, maintaining a slightly acidic pH can enhance stability.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, is the most effective way to monitor degradation.[1][2][3] Such a method should be able to separate the intact this compound from its potential degradation products. By analyzing samples at different time points and comparing the peak area of the parent compound and the emergence of new peaks, the extent of degradation can be quantified.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. 1. Oxidation: The solution may be exposed to atmospheric oxygen. 2. Incompatible Solvent: The solvent may contain impurities (e.g., metal ions) that catalyze degradation. 3. High pH: The solution may be neutral or alkaline, promoting degradation.1. Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions. 3. Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6), if permissible for the experiment.
Appearance of unknown peaks in the chromatogram over time. 1. Degradation: These are likely degradation products of this compound. 2. Contamination: The sample or solvent may have been contaminated.1. Conduct forced degradation studies (see Experimental Protocols) to tentatively identify these peaks. Use LC-MS to determine their mass-to-charge ratio for structural elucidation. 2. Prepare fresh solutions using high-purity reagents and solvents to rule out contamination.
Inconsistent results between experiments. 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or oxygen exposure between sample preparations. 2. Inconsistent Solution Preparation: Variations in pH, solvent, or concentration.1. Standardize storage conditions for all solutions. Use a controlled temperature environment and protect from light. 2. Follow a strict, documented protocol for solution preparation.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions based on general knowledge of hydrazine derivatives. Researchers should generate their own data for specific concentrations and solvent systems.

Stress Condition Parameter Expected Outcome Primary Degradation Pathway
Acidic 0.1 M HCl, 60°CRelatively StableHydrolysis
Basic 0.1 M NaOH, 60°CSignificant DegradationHydrolysis, Oxidation
Oxidative 3% H₂O₂, RTSignificant DegradationOxidation
Thermal 60°C in SolutionModerate DegradationMultiple
Photolytic UV/Visible Light, RTModerate to Significant DegradationPhot-oxidation, Rearrangement

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (254 nm) and visible light for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Example):

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (typically around 220-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway N_Isopropylhydrazinecarboxamide This compound Hydrolysis_Products Isopropylhydrazine + Carboxylic Acid Derivative N_Isopropylhydrazinecarboxamide->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products Oxidized Hydrazine Derivatives (e.g., Diimides) N_Isopropylhydrazinecarboxamide->Oxidation_Products Oxidation (O₂, H₂O₂, Light)

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Analyze Stressed Samples Data_Evaluation Data Evaluation (Peak Purity, % Degradation) HPLC_Analysis->Data_Evaluation Troubleshooting_Tree Start Unexpected Degradation Observed? Check_Oxygen Was the solution deoxygenated and stored under inert gas? Start->Check_Oxygen Yes Check_pH What is the pH of the solution? Check_Oxygen->Check_pH Yes Solution1 Deoxygenate solvents and use inert gas. Check_Oxygen->Solution1 No Check_Light Was the solution protected from light? Check_pH->Check_Light pH is acidic Solution2 Adjust to slightly acidic pH if possible. Check_pH->Solution2 pH is neutral/alkaline Check_Purity Are solvents and reagents of high purity? Check_Light->Check_Purity Yes Solution3 Use amber vials or wrap in foil. Check_Light->Solution3 No Solution4 Use high-purity reagents. Consider EDTA. Check_Purity->Solution4 No No_Issue No issue identified. Investigate other factors. Check_Purity->No_Issue Yes

References

Overcoming common challenges in N-Isopropylhydrazinecarboxamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylhydrazinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, a derivative of semicarbazide, is a compound of interest in medicinal chemistry and drug discovery.[1][2] Semicarbazide derivatives are known to exhibit a range of biological activities, including antiviral, anti-infective, and antineoplastic properties, often through their ability to chelate metal ions like copper or iron within cells.[1][3] Research into related hydrazine derivatives suggests potential applications as cytotoxic agents against various cancer cell lines.[4][5][6]

Q2: What are the main safety precautions to consider when working with this compound?

Q3: How should this compound be stored?

Based on general practices for hydrazine derivatives and related compounds, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[9] Storage under an inert atmosphere may also be beneficial to prevent oxidation. For long-term storage, keeping the compound in a freezer at or below -20°C is recommended.[9]

Troubleshooting Guides

Synthesis and Purification

Problem: Low or no yield during the synthesis of this compound.

  • Possible Cause 1: Incomplete reaction. The reaction between the starting materials (e.g., an isopropyl isocyanate and hydrazine, or a derivative) may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time, as indicated in the protocol. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[1] If the reaction stalls, a gentle increase in temperature might be necessary, but be cautious as hydrazine derivatives can be heat-sensitive.[10]

  • Possible Cause 2: Inactive reagents. The hydrazine or isocyanate starting materials may have degraded.

    • Solution: Use freshly opened or properly stored reagents. Hydrazine, in particular, can be susceptible to oxidation.

  • Possible Cause 3: Suboptimal reaction conditions. The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Semicarbazide synthesis is often carried out in polar solvents like water or alcohols.[10][11] Ensure the solvent is appropriate for the specific reaction and that the temperature is optimized. A typical temperature range for semicarbazide synthesis is between 80°C and 130°C.[10]

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of unreacted starting materials or byproducts. The crude product may contain unreacted starting materials or side products from the reaction. For instance, in the synthesis of semicarbazides from urea and hydrazine, a common byproduct is hydrazodicarbonamide.[12]

    • Solution: Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol.[13] Column chromatography can also be an effective method for separating the desired product from impurities.[14][15]

  • Possible Cause 2: Product instability. The compound may be degrading during the purification process.

    • Solution: Avoid excessive heat during purification steps like solvent evaporation. Use techniques like rotary evaporation under reduced pressure at a moderate temperature.

Experimental Assays

Problem: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause 1: Compound instability in the assay medium. this compound may not be stable under the specific pH, temperature, or light conditions of the assay. Semicarbazide-sensitive amine oxidases, for example, can be sensitive to freezing and storage conditions.[16]

    • Solution: Assess the stability of the compound under the assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity using a suitable analytical method like HPLC.

  • Possible Cause 2: Interference with the assay components. Hydrazine derivatives can sometimes interfere with assay reagents or detection methods.

    • Solution: Run appropriate controls to check for any non-specific interactions. This could include running the assay with and without the compound but in the presence of all other components, and vice-versa.

  • Possible Cause 3: Low solubility. The compound may not be fully dissolved in the assay buffer, leading to inaccurate concentrations.

    • Solution: Determine the solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but ensure the final concentration of the co-solvent does not affect the assay.

Problem: High background signal or false positives in screening assays.

  • Possible Cause 1: Reactivity of the hydrazine moiety. The hydrazine group can be reactive and may non-specifically interact with various biological molecules or assay components.

    • Solution: Implement counter-screens to identify and eliminate compounds that show activity through non-specific mechanisms. This could involve assays with different detection methods or assays that specifically measure compound reactivity.

  • Possible Cause 2: Impurities in the compound sample. The observed activity might be due to a more potent impurity rather than the compound itself.

    • Solution: Ensure the purity of the this compound sample using analytical techniques like NMR, mass spectrometry, and HPLC.

Quantitative Data

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC4H11N3O117.1557930-20-8[2]
SemicarbazideCH5N3O75.0757-56-7[1]
N-IsopropylacrylamideC6H11NO113.162210-25-5[7]

Table 2: Cytotoxicity Data of Related Hydrazide-Hydrazone Derivatives

CompoundCell LineIC50 (µM)Reference
Hydrazide-hydrazone derivative 11HCT-116 (Colon Carcinoma)2.5 ± 0.81[17]
Hydrazide-hydrazone derivative 5bHCT-116 (Colon Carcinoma)3.2 ± 1.1[17]
Hydrazide-hydrazone derivative 13HCT-116 (Colon Carcinoma)3.7 ± 1.0[17]
Cisplatin (Reference)HCT-116 (Colon Carcinoma)2.43 ± 1.1[17]

Experimental Protocols

General Protocol for the Synthesis of Semicarbazones (a related class of compounds)

This protocol is adapted from the synthesis of semicarbazones from aldehydes or ketones and serves as a general guideline.

  • Preparation of Semicarbazide Solution: Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water. Add ethanol to clarify the solution if it becomes turbid.[13]

  • Reaction: To the semicarbazide solution, add an equimolar amount of the desired aldehyde or ketone dissolved in ethanol.

  • Precipitation: Stir the reaction mixture. The semicarbazone product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol, and then dry it. The product can be further purified by recrystallization from hot ethanol.[13]

General Protocol for MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Include a positive control like cisplatin.[17]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Visualizations

Potential Mechanism of Action for Hydrazine Derivatives

Hydrazine-containing compounds have been shown to interfere with GABA (gamma-aminobutyric acid) synthesis, a key inhibitory neurotransmitter in the central nervous system.[18] This interference is thought to occur through the inhibition of pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P), which is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD).[18] GAD catalyzes the conversion of glutamate to GABA.[18] A reduction in GABA levels can lead to neuronal hyperexcitability.[18]

GABA_Synthesis_Inhibition cluster_Neuron Neuron cluster_Inhibition Inhibition by Hydrazine Derivatives Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA P5P Pyridoxal 5'-Phosphate (P5P) P5P->GAD Cofactor Hydrazine This compound (and other hydrazines) Pyridoxine Pyridoxine (Vitamin B6) Hydrazine->Pyridoxine Inhibits Pyridoxine->P5P

Inhibition of GABA synthesis by hydrazine derivatives.

Experimental Workflow for Synthesis and Purity Analysis

A typical workflow for the synthesis and purification of a chemical compound like this compound involves several key steps, followed by analytical characterization to confirm its identity and purity.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Crude Crude Product Reaction->Crude Workup Reaction Work-up (e.g., Extraction, Washing) Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Pure Pure this compound Purification->Pure Crude->Workup Analysis Purity and Identity Confirmation Pure->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR End Proceed to Biological Assays Analysis->End

Workflow for synthesis and purity analysis.

References

Identifying and minimizing off-target effects of N-Isopropylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of N-Isopropylhydrazinecarboxamide, commonly known as Iproclozide.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Iproclozide)?

A1: this compound, or Iproclozide, is an irreversible and selective monoamine oxidase inhibitor (MAOI) that belongs to the hydrazine class of chemicals.[1][2] It was formerly used as an antidepressant but has been discontinued due to significant off-target toxicity.[2]

Q2: What is the primary on-target mechanism of action for Iproclozide?

A2: Iproclozide's primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. There are two main isoforms of this enzyme: MAO-A and MAO-B. Selective inhibition of MAO-A is associated with antidepressant effects.[3][4]

Q3: What are the major known off-target effects of Iproclozide?

A3: The most significant and severe off-target effect of Iproclozide is hepatotoxicity, which can manifest as fulminant hepatitis and lead to liver failure.[2][5] This toxicity is believed to be caused by the metabolic activation of the hydrazine moiety into reactive metabolites.[6]

Q4: Is the hepatotoxicity of Iproclozide dose-dependent?

A4: The hepatotoxicity of Iproclozide is considered idiosyncratic, meaning it occurs in a small proportion of individuals and is not strictly dose-dependent.[7] However, the formation of toxic metabolites can be influenced by factors such as the induction of microsomal enzymes.[6]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Cell-Based Assays
Problem Possible Cause Suggested Solution
High background signal in cytotoxicity assayHigh cell density leading to spontaneous cell death.Optimize cell seeding density through a titration experiment to find the optimal number of cells per well.[8]
Forceful pipetting during cell seeding causing cell lysis.Handle cell suspension gently during plating.
No dose-dependent cytotoxicity observedIproclozide concentration range is too low or too high.Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the cytotoxic range.
The chosen cell line is resistant to the toxic effects.Consider using a more metabolically active liver cell line, such as HepaRG or primary human hepatocytes, as toxicity may be dependent on metabolic activation.[9]
High variability between replicate wellsUneven cell distribution in the microplate wells.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
"Edge effects" in the microplate due to evaporation.Avoid using the outer wells of the microplate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.
Guide 2: Inconsistent Results in MAO Inhibition Assays
Problem Possible Cause Suggested Solution
No inhibition of MAO activity detectedIproclozide concentration is too low.Test a wider and higher range of Iproclozide concentrations.
Incorrect MAO isoform (A or B) being tested for the expected effect.Test for inhibition of both MAO-A and MAO-B isoforms separately to determine selectivity.[4][10]
High background fluorescence/absorbanceAutofluorescence of the compound or interference with the detection reagent.Run a control with the compound and assay reagents in the absence of the enzyme to measure background signal. If high, consider using a different assay with an alternative detection method (e.g., radiometric vs. fluorometric).[11]
IC50 values are significantly different from expectedThe pre-incubation time with the irreversible inhibitor is insufficient.As Iproclozide is an irreversible inhibitor, ensure a sufficient pre-incubation time with the enzyme before adding the substrate to allow for covalent modification. This time can be optimized (e.g., 15, 30, 60 minutes).
The substrate concentration is too high, leading to competition.Use a substrate concentration at or below the Km for the enzyme to ensure sensitive detection of inhibition.

Data Presentation

Table 1: MAO-A and MAO-B Inhibition by Iproclozide
Parameter MAO-A MAO-B
IC50 (nM) Enter experimental valueEnter experimental value
Hill Slope Enter experimental valueEnter experimental value
Assay Type e.g., Fluorometrice.g., Fluorometric
Substrate e.g., Kynuraminee.g., Kynuramine
Table 2: Cytotoxicity of Iproclozide in Liver Cell Models
Cell Line LD50 (µM) Assay Type Incubation Time (hours)
HepG2 Enter experimental valuee.g., LDH Release24
HepaRG Enter experimental valuee.g., AlamarBlue48
Primary Human Hepatocytes Enter experimental valuee.g., ATP content72

Experimental Protocols

Protocol 1: Assessing Hepatotoxicity of Iproclozide in vitro

This protocol outlines a general workflow for evaluating the potential hepatotoxicity of Iproclozide using cultured liver cells.

1. Cell Culture:

  • Culture human liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes (PHHs) according to standard protocols. PHHs and HepaRG cells are preferred for their higher metabolic competence.[1][9]

2. Cytotoxicity Assay:

  • Seed cells in a 96-well plate at a pre-determined optimal density.
  • Prepare serial dilutions of Iproclozide in culture medium.
  • Treat the cells with a range of Iproclozide concentrations for 24, 48, and 72 hours.
  • Assess cell viability/cytotoxicity using a suitable assay, such as the LDH release assay (measures membrane integrity), MTT or AlamarBlue assay (measures metabolic activity), or an ATP-based assay (measures cellular energy levels).[8][12]
  • Include positive (e.g., a known hepatotoxin like acetaminophen) and negative (vehicle) controls.[13]

3. Mechanistic Assays (Optional):

  • To investigate the mechanism of toxicity, specific assays can be performed, including:
  • Reactive Oxygen Species (ROS) production: Use fluorescent probes like DCFH-DA to measure oxidative stress.
  • Mitochondrial membrane potential: Employ dyes like JC-1 or TMRM to assess mitochondrial dysfunction.
  • Caspase activity: Measure the activity of caspases 3/7 to detect apoptosis.

Protocol 2: Determining MAO-A and MAO-B Inhibition

This protocol describes a method to determine the inhibitory potency (IC50) of Iproclozide against MAO-A and MAO-B.

1. Reagents and Materials:

  • Recombinant human MAO-A and MAO-B enzymes.
  • A suitable substrate for both enzymes (e.g., kynuramine or p-tyramine).[10][14]
  • A detection system to measure the product of the enzymatic reaction (e.g., hydrogen peroxide). Fluorometric detection is common.[14]
  • Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.[10]

2. Assay Procedure:

  • In a 96-well plate, add the MAO enzyme (either A or B).
  • Add serial dilutions of Iproclozide or control inhibitors and pre-incubate for a defined period (e.g., 30 minutes) to allow for irreversible binding.
  • Initiate the reaction by adding the substrate.
  • Incubate for a specific time at 37°C.
  • Stop the reaction and add the detection reagent.
  • Measure the signal (e.g., fluorescence) using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of Iproclozide compared to the vehicle control.
  • Plot the percent inhibition against the logarithm of the Iproclozide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Caption: Experimental workflow for identifying and mitigating off-target effects.

hepatotoxicity_pathway iproclozide Iproclozide (this compound) cyp450 Microsomal Enzymes (e.g., CYP450) iproclozide->cyp450 Metabolic Activation reactive_metabolite Reactive Hydrazine Metabolite cyp450->reactive_metabolite cellular_damage Cellular Damage reactive_metabolite->cellular_damage mitochondrial_dysfunction Mitochondrial Dysfunction cellular_damage->mitochondrial_dysfunction oxidative_stress Oxidative Stress cellular_damage->oxidative_stress apoptosis_necrosis Apoptosis / Necrosis mitochondrial_dysfunction->apoptosis_necrosis oxidative_stress->apoptosis_necrosis hepatotoxicity Hepatotoxicity apoptosis_necrosis->hepatotoxicity

References

Technical Support Center: Managing Cytotoxicity of N-Isopropylhydrazinecarboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxicity of N--Isopropylhydrazinecarboxamide in cell-based assays. The information provided is based on the known mechanisms of cytotoxicity associated with hydrazine derivatives.

Disclaimer: Limited specific data is available for N-Isopropylhydrazinecarboxamide. The guidance provided here is extrapolated from studies on related hydrazine compounds. Researchers should perform initial dose-response experiments to determine the specific cytotoxic profile of this compound in their cell model.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for hydrazine compounds like this compound?

A1: Hydrazine derivatives are known to induce cytotoxicity primarily through the induction of oxidative stress.[1][2][3] Their metabolism can lead to the generation of reactive oxygen species (ROS) and free radicals.[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

Q2: How does this compound-induced oxidative stress lead to cell death?

A2: The excessive production of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to mitochondrial dysfunction. This is often characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4][5][6] Cytochrome c release initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell in a process known as apoptosis.[7][8][9]

Q3: What are the typical morphological and biochemical signs of apoptosis I should look for?

A3: Common indicators of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[10] Biochemically, you can look for the activation of caspases (e.g., caspase-3, -8, -9), cleavage of substrates like poly(ADP-ribose) polymerase (PARP), and DNA fragmentation, which can be detected by assays such as TUNEL.[11][12][13]

Q4: Can this compound cause other forms of cell death besides apoptosis?

A4: While apoptosis is a common outcome of hydrazine-induced cytotoxicity, high concentrations of the compound or overwhelming oxidative stress could potentially lead to necrosis.[14] Necrosis is a form of uncontrolled cell death characterized by cell swelling and rupture of the cell membrane. It's important to distinguish between apoptosis and necrosis in your experiments, as they have different biological implications.

Troubleshooting Guides

Problem 1: High levels of unexpected cell death in my culture.
Possible Cause Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line and experimental duration. Start with a wide range of concentrations and narrow it down.
Cell line is particularly sensitive to oxidative stress. Consider using cell lines with known resistance to oxidative stress for initial experiments or genetically modifying your cell line to overexpress antioxidant enzymes like superoxide dismutase (SOD) or catalase.[3]
Solvent used to dissolve this compound is toxic. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a solvent-only control to verify.
Contamination of cell culture. Regularly check your cell cultures for signs of microbial contamination. Use proper aseptic techniques.
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results.
Fluctuations in incubation time. Adhere strictly to the planned incubation times for both compound treatment and assay development.
Interference of the compound with the assay chemistry. Some compounds can directly react with assay reagents (e.g., MTT, resazurin), leading to false results. Run a cell-free control with the compound and the assay reagent to check for interference.
Cell passage number is too high. Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture.
Problem 3: Difficulty in determining the mechanism of cell death.
Possible Cause Troubleshooting Step
Assay is not specific for the suspected cell death pathway. Use a combination of assays to investigate different aspects of cell death. For example, combine a viability assay with a caspase activity assay and a measurement of mitochondrial membrane potential.
Timing of the assay is not optimal to detect key events. Perform a time-course experiment to identify the optimal time points for detecting specific events like caspase activation or loss of mitochondrial membrane potential. These can be early events in the apoptotic cascade.
Both apoptosis and necrosis are occurring. Use assays that can differentiate between apoptotic and necrotic cells, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Quantitative Data Summary

The following tables summarize typical quantitative data that might be obtained when assessing the cytotoxicity of a hydrazine derivative. Note: These are example values and may not be representative of this compound.

Table 1: Example IC50 Values for a Hydrazine Derivative in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24150
A54924220
HepG22495
HeLa4885
A54948130
HepG24850

Table 2: Example Effects of a Hydrazine Derivative on Markers of Oxidative Stress and Apoptosis

ParameterControlTreatment (IC50 concentration)
Intracellular ROS (Relative Fluorescence Units) 100350
Mitochondrial Membrane Potential (% of Control) 100%45%
Caspase-3 Activity (Fold Increase) 1.04.5
% Apoptotic Cells (Annexin V positive) 5%60%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with 10 µM JC-1 dye in fresh medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation Incubate Overnight start->incubation treatment Treat with this compound (and controls) incubation->treatment incubation2 Incubate for Desired Time treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., MTT, JC-1) incubation2->assay readout Measure Signal (Absorbance/Fluorescence) assay->readout analysis Calculate Cell Viability / ΔΨm readout->analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction delta_psi ↓ ΔΨm mito_dysfunction->delta_psi cyto_c Cytochrome c Release mito_dysfunction->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

troubleshooting_guide start High Cell Death? dose Is it dose-dependent? start->dose Yes check_solvent Check Solvent Toxicity start->check_solvent No optimize_dose Optimize Concentration (Perform IC50) dose->optimize_dose Yes check_culture Check for Contamination dose->check_culture No end Problem Resolved optimize_dose->end check_solvent->end check_culture->end

Caption: Troubleshooting decision tree for unexpected high cell death.

References

Validation & Comparative

A Comparative Study of Hydrazine-Based Monoamine Oxidase Inhibitors: Phenelzine, Isocarboxazid, and Iproniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent hydrazine-based monoamine oxidase inhibitors (MAOIs): Phenelzine, Isocarboxazid, and Iproniazid. While the focus of this study is on these well-established compounds, it is important to note that a comprehensive literature search did not yield any publicly available experimental data for N-Isopropylhydrazinecarboxamide. Therefore, this document will proceed with a detailed comparison of its closest structural analogs for which extensive research is available.

These compounds have historically played a significant role in the treatment of depression and other psychiatric disorders. This guide will delve into their synthesis, mechanism of action, and in vitro efficacy, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further research.

Chemical Structures

CompoundStructure
Phenelzine
alt text
Isocarboxazid
alt text
Iproniazid
alt text

Comparative Analysis of MAO Inhibition

Phenelzine, Isocarboxazid, and Iproniazid are all irreversible, non-selective inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[1][2][3] By inhibiting both MAO-A and MAO-B isoforms, these compounds lead to an increase in the synaptic availability of serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism behind their antidepressant effects.[1][4][5]

The following table summarizes the available quantitative data on the inhibitory activity of these compounds against MAO-A and MAO-B. It is important to note that the reported values may vary between studies due to different experimental conditions.

CompoundTargetParameterValue (µM)Reference
Phenelzine MAO-AKi0.047[6]
MAO-BKi0.015[6]
Isocarboxazid MAO-A-Non-selective inhibitor[2][7]
MAO-B-Non-selective inhibitor[2][7]
Iproniazid MAO-AIC506.56[8][9]
MAO-BIC5042.5[6]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for these hydrazine derivatives involves the irreversible inhibition of monoamine oxidase enzymes. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft, thereby enhancing neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO-A & MAO-B) Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Synaptic_Neurotransmitters Increased Neurotransmitter Concentration Vesicles->Synaptic_Neurotransmitters Release Reuptake Reuptake Transporter Reuptake->Neurotransmitters Synaptic_Neurotransmitters->Reuptake Reuptake Receptors Postsynaptic Receptors Synaptic_Neurotransmitters->Receptors Binding Signal Downstream Signaling Receptors->Signal Activation Inhibitor Hydrazine MAO Inhibitor (Phenelzine, Isocarboxazid, Iproniazid) Inhibitor->MAO Irreversible Inhibition Synthesis_Workflow Start Starting Materials Step1 Step 1: Formation of Hydrazine Derivative Start->Step1 Purification1 Purification 1 (e.g., Crystallization, Chromatography) Step1->Purification1 Step2 Step 2: (Optional) Further Modification/ Salt Formation Purification1->Step2 Purification2 Purification 2 (e.g., Recrystallization) Step2->Purification2 FinalProduct Final Product Purification2->FinalProduct Analysis Characterization (NMR, MS, IR) FinalProduct->Analysis

References

A Comparative Efficacy Analysis of N-Isopropylhydrazinecarboxamide (Iproclozide) and Standard Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of N-Isopropylhydrazinecarboxamide, identified as the discontinued drug Iproclozide, against standard monoamine oxidase (MAO) inhibitors: phenelzine, tranylcypromine, and isocarboxazid. This document synthesizes available preclinical and clinical data to offer an objective comparison for research and drug development purposes.

Executive Summary

Iproclozide, a hydrazine-class monoamine oxidase inhibitor (MAOI), was historically used as an antidepressant. However, it was withdrawn from the market due to reports of severe hepatotoxicity, including fatalities.[1] Standard MAOIs, such as phenelzine, tranylcypromine, and isocarboxazid, remain in clinical use for treating depression, particularly treatment-resistant and atypical depression. This guide presents a side-by-side comparison of their inhibitory activity against MAO enzymes and their clinical effectiveness in treating depression.

In Vitro Efficacy: Inhibition of Monoamine Oxidase

The primary mechanism of action for these compounds is the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of key neurotransmitters. The following table summarizes the available quantitative data on their inhibitory potency.

CompoundTargetIC50Ki
Iproclozide MAO-A / MAO-BData not availableData not available
Phenelzine MAO-AData not available4.7 x 10⁻⁸ M
MAO-BData not available1.5 x 10⁻⁸ M
Tranylcypromine MAO-A2.3 µM101.9 µM
MAO-B0.95 µM16 µM
Isocarboxazid MAO-A / MAO-BData not availableData not available

Clinical Efficacy in the Treatment of Depression

The following table summarizes findings from various clinical trials on the efficacy of these MAOIs in treating depression. Response rates are typically defined as a significant reduction in depression rating scale scores.

CompoundStudy PopulationComparator(s)Key Findings
Iproclozide Depressive statesChlordiazepoxideTherapeutic results reported in combination therapy; however, the drug was discontinued due to severe liver toxicity.[1]
Phenelzine Chronically depressed outpatientsImipramine, PlaceboPhenelzine (70% response) was significantly more effective than imipramine (46% response) and placebo (17% response).[2]
Outpatients with depression and anxietyPlacebo60 mg/day of phenelzine was significantly more effective than placebo.[3]
Outpatients with atypical depressionCognitive therapy, PlaceboPhenelzine and cognitive therapy had similar response rates (58%), both significantly greater than placebo (28%).[4]
Tranylcypromine Patients with bipolar depressionPlacebo, Imipramine, LamotrigineResponse rates for tranylcypromine (60.0%-80.7%) were higher than for comparators (12.9%-47.6%).[5][6]
Isocarboxazid Anxious depressivesPlaceboIsocarboxazid was superior to placebo on measures of depression and anxiety.
Depressed outpatientsPlaceboIn a 6-week study, 92% of patients on isocarboxazid showed improvement compared to 27% on placebo.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the monoamine oxidase signaling pathway and a general workflow for determining inhibitor efficacy.

MAO_Signaling_Pathway Monoamine Oxidase Signaling Pathway cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron MAO_Inhibitor MAO Inhibitor (e.g., Iproclozide, Phenelzine) MAO Monoamine Oxidase (MAO-A & MAO-B) MAO_Inhibitor->MAO Inhibition Synaptic_Cleft Increased Neurotransmitter Availability in Synaptic Cleft Degradation Degradation Products MAO->Degradation Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO Metabolism Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Cleft->Neuronal_Signaling

Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of MAOIs.

Experimental_Workflow Experimental Workflow for IC50 Determination start Start prepare_reagents Prepare Reagents: - MAO enzyme (A or B) - Substrate (e.g., kynuramine) - Inhibitor (Test compound) - Buffer solution start->prepare_reagents incubate Incubate MAO enzyme with varying concentrations of inhibitor prepare_reagents->incubate add_substrate Add substrate to initiate reaction incubate->add_substrate measure_activity Measure enzyme activity (e.g., fluorescence, absorbance) add_substrate->measure_activity data_analysis Data Analysis: Plot % inhibition vs. inhibitor concentration measure_activity->data_analysis calculate_ic50 Calculate IC50 value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining the IC50 of an MAO inhibitor.

Experimental Protocols

General Protocol for Determination of MAO Inhibitory Activity (IC50)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Test inhibitor compound (e.g., Iproclozide, standard MAOIs)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor, positive control, and substrate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor to be tested.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the MAO enzyme (either MAO-A or MAO-B) to each well.

    • Add the various concentrations of the test inhibitor or positive control to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

  • Measurement: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the product formation using a microplate reader at the appropriate wavelength for the substrate used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While this compound (Iproclozide) demonstrated efficacy as a monoamine oxidase inhibitor, its clinical use was terminated due to a significant risk of severe hepatotoxicity.[1] Standard MAOIs like phenelzine, tranylcypromine, and isocarboxazid have established efficacy in treating depression, particularly in patient populations that are resistant to other antidepressant classes. The provided in vitro and clinical data, alongside the experimental framework, offer a basis for comparing the therapeutic potential and risks associated with these compounds. For researchers in drug development, the case of Iproclozide underscores the critical importance of thorough toxicological profiling in the early stages of inhibitor design.

References

Head-to-Head Comparison of N-Isopropylhydrazinecarboxamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylhydrazinecarboxamide, also known as N-isopropylsemicarbazide, is a hydrazine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The strategic selection of a synthetic route is critical for efficient production, scalability, and purity of the final compound. This guide provides a head-to-head comparison of potential synthesis methods for this compound, complete with detailed experimental protocols adapted from established procedures for analogous compounds, and quantitative data presented for easy comparison.

Executive Summary of Synthesis Methods

Method 1: Alkylation of Acetone Semicarbazone followed by Hydrolysis

This method provides a regioselective approach to N-alkylation of the semicarbazide backbone.[1] It involves the protection of the reactive terminal nitrogen atoms as a semicarbazone, followed by alkylation of the less hindered central nitrogen and subsequent deprotection.

Experimental Protocol
  • Formation of Acetone Semicarbazone: Semicarbazide hydrochloride is reacted with acetone in the presence of a base (e.g., sodium acetate) in an aqueous or alcoholic solution. The resulting acetone semicarbazone precipitates and can be isolated by filtration.

  • N-Alkylation: The dried acetone semicarbazone is dissolved in an aprotic solvent like acetonitrile. A strong base such as sodium hydride is added to deprotonate the N2 nitrogen, followed by the addition of an isopropyl halide (e.g., 2-bromopropane). The reaction is stirred at room temperature or with gentle heating until completion.[1]

  • Hydrolysis: The resulting N-isopropyl acetone semicarbazone is hydrolyzed using dilute hydrochloric acid with gentle heating (e.g., 60°C) to cleave the acetone protecting group, yielding this compound hydrochloride.[1] The free base can be obtained by neutralization.

Logical Workflow for Method 1

Semicarbazide Semicarbazide HCl AcetoneSemicarbazone Acetone Semicarbazone Semicarbazide->AcetoneSemicarbazone Acetone Acetone Acetone->AcetoneSemicarbazone Base1 Base (e.g., NaOAc) Base1->AcetoneSemicarbazone N_IsopropylAcetoneSemicarbazone N-Isopropyl Acetone Semicarbazone AcetoneSemicarbazone->N_IsopropylAcetoneSemicarbazone Alkylation Base2 Strong Base (e.g., NaH) Base2->N_IsopropylAcetoneSemicarbazone IsopropylHalide Isopropyl Halide IsopropylHalide->N_IsopropylAcetoneSemicarbazone Product This compound HCl N_IsopropylAcetoneSemicarbazone->Product Hydrolysis Acid Dilute HCl Acid->Product

Caption: Workflow for the synthesis of this compound via alkylation of a semicarbazone intermediate.

Method 2: Reaction of Isopropyl Isocyanate with Hydrazine

This is a direct and often high-yielding method for the synthesis of N-substituted semicarbazides. The reaction relies on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the isocyanate.

Experimental Protocol
  • Reaction Setup: Hydrazine hydrate is dissolved in a suitable solvent, such as ethanol or acetonitrile, and cooled in an ice bath.

  • Addition of Isocyanate: Isopropyl isocyanate is added dropwise to the cooled hydrazine solution with vigorous stirring. The reaction is typically exothermic and maintaining a low temperature is crucial to prevent side reactions.

  • Isolation: The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration, washed with a cold solvent, and dried.

Logical Workflow for Method 2

IsopropylIsocyanate Isopropyl Isocyanate Product This compound IsopropylIsocyanate->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Reaction Medium

Caption: Direct synthesis of this compound from isopropyl isocyanate and hydrazine.

Method 3: Reaction of Isopropylhydrazine with Urea

This method provides an alternative route that avoids the use of potentially hazardous isocyanates. It involves the reaction of isopropylhydrazine with urea, which serves as a carbonyl source.

Experimental Protocol
  • Reaction Mixture: Isopropylhydrazine (or its hydrochloride salt) and urea are mixed, often without a solvent or in a high-boiling solvent like water or ethanol.

  • Heating: The mixture is heated to induce the reaction, which involves the displacement of ammonia. The reaction temperature and time are optimized to maximize yield and minimize side products. The reaction can be monitored for the evolution of ammonia.[2]

  • Workup and Isolation: After cooling, the reaction mixture is worked up by recrystallization from a suitable solvent to isolate the pure this compound.

Logical Workflow for Method 3

Isopropylhydrazine Isopropylhydrazine Product This compound Isopropylhydrazine->Product Urea Urea Urea->Product Heat Heat Heat->Product Drives Reaction Byproduct Ammonia (byproduct) Product->Byproduct

Caption: Synthesis of this compound from isopropylhydrazine and urea.

Comparative Data of Synthesis Methods

ParameterMethod 1: Alkylation of SemicarbazoneMethod 2: Reaction with IsocyanateMethod 3: Reaction with Urea
Starting Materials Semicarbazide HCl, Acetone, Isopropyl HalideIsopropyl Isocyanate, Hydrazine HydrateIsopropylhydrazine, Urea
Reagent Availability Readily availableIsocyanate may be specializedReadily available
Number of Steps 311
Typical Yield Moderate to Good (58-72% reported for analogs)[1]HighModerate
Reaction Conditions Step 1: RT; Step 2: RT to reflux; Step 3: 60°C0°C to RT, exothermicElevated temperatures
Safety Considerations Use of NaH (flammable), Isopropyl halide (alkylating agent)Isopropyl isocyanate (toxic, moisture sensitive)Evolution of ammonia
Scalability ModerateGoodModerate
Purification Chromatography or recrystallizationOften precipitation and filtrationRecrystallization

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the researcher, including available starting materials, required scale, and safety considerations.

  • Method 1 (Alkylation of Semicarbazone) is a versatile and regioselective route, particularly useful when direct precursors are not available. Its multi-step nature may be a drawback for rapid synthesis.[1]

  • Method 2 (Reaction with Isocyanate) is the most direct and likely highest-yielding method. However, it requires handling of a toxic and moisture-sensitive isocyanate, which may not be ideal for all laboratory settings.

  • Method 3 (Reaction with Urea) offers a safer alternative to the isocyanate method, using readily available and less hazardous materials. The yields may be lower, and the reaction requires heating.[2]

For large-scale production where efficiency is paramount, Method 2 would be the preferred route, provided appropriate safety measures are in place. For laboratory-scale synthesis and derivatization, Method 1 offers flexibility and control over the regiochemistry. Method 3 represents a good compromise between safety and efficiency.

References

Comparative Analysis of Structure-Activity Relationships in N-Substituted Hydrazinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted hydrazinecarboxamide derivatives, drawing upon findings from multiple studies. While specific research on N-Isopropylhydrazinecarboxamide derivatives is limited in the available literature, this document synthesizes data from structurally related compounds to elucidate key pharmacophoric features and their influence on a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Key Structure-Activity Relationship Insights

The biological activity of hydrazinecarboxamide derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Generally, the introduction of various lipophilic and electron-withdrawing or donating groups can modulate the potency and selectivity of these compounds.

Anticancer Activity: Studies on N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have shown that the position of halide substitutions on the indoline ring plays a crucial role in their anticancer and antioxidant activities. Specifically, compounds with electron-withdrawing groups at the C5 position of the indolinone ring tend to exhibit more potent activity against cancer cell lines such as HeLa, IMR-32, and MCF-7.

Antimicrobial Activity: In the realm of antimicrobial agents, the hydrazinecarboxamide moiety is recognized as a versatile scaffold. The antimicrobial properties of these derivatives can be potent against a broad spectrum of pathogens, including mycobacteria, bacteria, and fungi. For instance, certain hydrazide-hydrazone derivatives of isonicotinic acid have demonstrated very strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. The combination of the hydrazinecarboxamide scaffold with other bioactive moieties has led to promising drug candidates, even against resistant strains.

Enzyme Inhibition: Hydrazinecarboxamide derivatives have also been investigated as inhibitors of various enzymes. For example, homologous N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have shown moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory activity is influenced by the substitution patterns on the molecule.

Data Presentation

Table 1: Anticancer Activity of Substituted Hydrazinecarboxamide Derivatives
Compound IDR1 (Position)R2Cell LineIC50 (µM)Reference
VaHHHeLa28.32
Vb5-BrHHeLa15.21
Vc5-ClHHeLa18.94
Vd5-FHHeLa21.45
Ve5-NO2HHeLa13.71
Vf7-BrHHeLa24.88
Vg7-ClHHeLa26.12
Cisplatin--HeLa9.80
Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
15S. aureus ATCC 65381.95
15S. epidermidis ATCC 122281.95
16S. aureus ATCC 259233.91
16S. aureus ATCC 65383.91
NitrofurantoinS. aureus ATCC 2592315.62

Experimental Protocols

Synthesis of N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives (Va-l)

A key intermediate, N-(benzoxazol-2-yl)hydrazinecarboxamide, is synthesized by refluxing ethyl 2-benzoxazolylcarbamate with hydrazine hydrate in absolute ethanol with a catalytic amount of glacial acetic acid. The resulting intermediate is then treated with various substituted isatin derivatives in ethanol with a few drops of glacial acetic acid. The reaction mixture is refluxed for several hours. After cooling, the separated solid product is filtered, washed, dried, and recrystallized from a suitable solvent to yield the final compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is typically evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and a standard anticancer agent (e.g., cisplatin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized microbial suspension is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Caption: General workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel hydrazinecarboxamide derivatives.

Benchmarking N-Isopropylhydrazinecarboxamide: A Comparative Analysis Against Commercial Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of N-Isopropylhydrazinecarboxamide (also known as Iproclozide), a hydrazine-based monoamine oxidase inhibitor (MAOI), against established commercial MAOIs—Phenelzine, Isocarboxazid, and Tranylcypromine—reveals critical performance differences in both efficacy and safety profiles. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by available experimental data, to inform future research and development in the field of neuropsychiatric therapeutics.

This compound and the selected commercial compounds belong to the class of irreversible monoamine oxidase inhibitors. These agents exert their therapeutic effect by blocking the action of monoamine oxidase enzymes (MAO-A and MAO-B), leading to an increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism of action has proven effective in the treatment of depression and other psychiatric disorders. However, the performance and safety of these compounds vary significantly.

Quantitative Performance Comparison

The following table summarizes the available in vitro data for the inhibition of MAO-A and MAO-B by this compound (Iproclozide) and the commercial comparators. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for evaluating the potency of these compounds. Lower values indicate higher potency.

CompoundMAO-A InhibitionMAO-B Inhibition
This compound (Iproclozide) IC50: Data not readily availableIC50: Data not readily available
Phenelzine pKi: 7.3 (Ki ≈ 47 nM)[1]pKi: 7.8 (Ki ≈ 16 nM)[1]
Isocarboxazid IC50: Data not readily availableIC50: Data not readily available
Tranylcypromine IC50: 2.3 µM[2][3]IC50: 0.95 µM[2][3]
Iproniazid (related hydrazine MAOI) IC50: 37 µM[4]IC50: 42.5 µM[4]

Mechanism of Action and Signaling Pathway

Hydrazine-based MAOIs, including this compound, act as irreversible inhibitors. The proposed mechanism involves the enzymatic oxidation of the hydrazine derivative by MAO, which generates a reactive intermediate. This intermediate then forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme, leading to its irreversible inactivation. This process effectively halts the breakdown of monoamine neurotransmitters.

MAO_Inhibition_Pathway Mechanism of Irreversible MAO Inhibition by Hydrazine Derivatives cluster_0 Monoamine Oxidase (MAO) Enzyme MAO_Active_Site MAO Active Site (with FAD cofactor) Reactive_Intermediate Reactive Intermediate MAO_Active_Site->Reactive_Intermediate Oxidizes Neurotransmitter_Metabolism Monoamine Neurotransmitter Metabolism MAO_Active_Site->Neurotransmitter_Metabolism Normally Catalyzes Hydrazine_Derivative This compound (or other hydrazine MAOI) Hydrazine_Derivative->MAO_Active_Site Binds to Inactive_MAO Irreversibly Inactivated MAO Reactive_Intermediate->Inactive_MAO Forms Covalent Bond with FAD Inactive_MAO->Neurotransmitter_Metabolism Blocks Increased_Neurotransmitters Increased Levels of Serotonin, Norepinephrine, Dopamine

Caption: Proposed mechanism of irreversible MAO inhibition by hydrazine derivatives.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

A standardized in vitro assay is crucial for comparing the inhibitory potency of different compounds. A common method is a fluorometric or radiometric assay utilizing recombinant human MAO-A and MAO-B enzymes.

Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective MAO substrate)[5][6]

  • Test compounds (this compound and commercial MAOIs)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[5]

  • Phosphate buffer

  • 96-well microplates

  • Fluorometer or liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls.

  • In a 96-well plate, add the recombinant MAO enzyme (either MAO-A or MAO-B) to a phosphate buffer.

  • Add the test compounds or positive controls at various concentrations to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong acid or base).

  • Measure the product formation using a fluorometer (for fluorometric assays) or a liquid scintillation counter (for radiometric assays).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Workflow Experimental Workflow for In Vitro MAO Inhibition Assay Start Prepare Reagents Dispense_Enzyme Dispense MAO-A or MAO-B into 96-well plate Start->Dispense_Enzyme Add_Inhibitors Add Test Compounds & Positive Controls Dispense_Enzyme->Add_Inhibitors Pre_Incubate Pre-incubate at 37°C Add_Inhibitors->Pre_Incubate Add_Substrate Add Kynuramine (Substrate) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Fluorescence/ Radioactivity Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Measure_Signal->Analyze_Data End Results Analyze_Data->End

Caption: Workflow for determining MAO inhibitory activity.

In Vitro Hepatotoxicity Assay

Given the known hepatotoxicity of hydrazine derivatives, assessing the potential for liver cell damage is a critical component of the performance benchmark.

Objective: To evaluate the cytotoxicity of test compounds in primary hepatocytes.

Materials:

  • Primary hepatocytes (e.g., from rat or human)

  • Cell culture medium and supplements

  • Test compounds

  • Positive control for hepatotoxicity (e.g., a known hepatotoxin)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • MTT or WST-1 cell proliferation/viability assay kit

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Plate primary hepatocytes in multi-well plates and allow them to adhere and stabilize.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include an untreated control group.

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Assess cytotoxicity by measuring the release of LDH into the cell culture medium, which indicates cell membrane damage.

  • Assess cell viability using an MTT or WST-1 assay, which measures mitochondrial metabolic activity.

  • Calculate the percentage of cytotoxicity or the percentage of viable cells relative to the untreated control.

  • Determine the concentration of the compound that causes 50% cell death (LC50) or a 50% reduction in viability (IC50).

Safety and Clinical Considerations

A major differentiating factor among these MAOIs is their safety profile, particularly the risk of hepatotoxicity. Iproclozide was withdrawn from the market due to reports of severe liver damage, including fulminant hepatitis.[7] This underscores the importance of the hydrazine moiety in contributing to this adverse effect. While other hydrazine-based MAOIs like Phenelzine and Isocarboxazid also carry a risk of hepatotoxicity, it is generally considered to be lower than that of Iproclozide. Tranylcypromine, which is not a hydrazine derivative, is less associated with hepatotoxicity but has other significant side effects.

CompoundKey Adverse Effects
This compound (Iproclozide) High risk of severe hepatotoxicity (withdrawn from market).[7]
Phenelzine Hepatotoxicity (less frequent than Iproclozide), orthostatic hypotension, weight gain, sexual dysfunction.[8]
Isocarboxazid Hepatotoxicity (rare), orthostatic hypotension, dizziness, headache.[9]
Tranylcypromine Hypertensive crisis (tyramine reaction), insomnia, orthostatic hypotension, dizziness.[10]

Conclusion

While this compound shares a common mechanism of action with commercially successful MAOIs, its performance is critically hampered by a significant risk of hepatotoxicity. The available data, although incomplete for a direct head-to-head quantitative comparison of inhibitory potency, strongly suggests that the safety profile of Iproclozide is unfavorable compared to other hydrazine-based MAOIs like Phenelzine and Isocarboxazid, and the non-hydrazine MAOI, Tranylcypromine.

This comparative guide highlights the necessity for comprehensive preclinical safety and efficacy profiling in the development of new MAOIs. Future research should focus on developing potent inhibitors with improved safety profiles, potentially by exploring non-hydrazine scaffolds or modifications to the hydrazine structure that mitigate its toxic liabilities. The detailed experimental protocols provided herein offer a framework for such comparative evaluations.

References

Safety Operating Guide

Personal protective equipment for handling N-Isopropylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Isopropylhydrazinecarboxamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for hydrazine derivatives, a class of compounds known for their potential hazards.

Potential Hazards

This compound belongs to the hydrazine family of chemicals. Hydrazine and its derivatives are recognized for their potential health risks. They are often highly reactive and can be toxic.[1] Exposure can occur through inhalation, skin contact, or ingestion.[1] Hydrazine itself is a strong skin sensitizer and a potential carcinogen.[2] It can be corrosive, causing severe damage to the skin and eyes upon contact.[3] Systemic effects can include damage to the liver, kidneys, and central nervous system.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose Citation
Hand Protection Nitrile or Neoprene gloves. For extensive handling, consult a glove selection chart.To protect against skin contact and absorption.[4][5]
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield is recommended when there is a splash hazard.To protect eyes from splashes and vapors.[4][5]
Skin and Body Protection Flame-resistant lab coat and a chemical-resistant apron. Full-length pants and closed-toe shoes are mandatory.To protect skin from accidental contact and splashes.[4][5]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls if exposure limits may be exceeded.To protect against inhalation of harmful vapors or aerosols.[4][4]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize risk.

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]

2. Pre-Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work. If an SDS for the specific compound is unavailable, consult the SDS for hydrazine as a reference.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before retrieving the this compound container.

3. Handling Procedures:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container within the chemical fume hood.

  • If transferring the chemical, do so slowly and carefully to avoid splashing or creating dust.

  • Keep the container tightly closed when not in use.[6]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE carefully, avoiding contamination of skin or clothing.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

In the event of an exposure or spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill: Evacuate the area and prevent entry. For large spills, contact your institution's environmental health and safety department immediately.[5] For small spills, if trained to do so, absorb the spill with an inert material and place it in a suitable container for disposal.[6]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure lid.

  • Do not mix incompatible wastes in the same container.[10]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date the waste was first added to the container.

3. Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Use secondary containment to prevent spills.[10]

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[11]

  • Never dispose of this compound down the drain or in the regular trash.[10]

  • Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being discarded.[10]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Review SDS and Protocol GetPPE Gather and Inspect PPE Prep->GetPPE PrepWorkstation Prepare Fume Hood and Equipment GetPPE->PrepWorkstation DonPPE Don Appropriate PPE PrepWorkstation->DonPPE HandleChemical Handle this compound in Fume Hood DonPPE->HandleChemical CloseContainer Securely Close Container HandleChemical->CloseContainer CollectWaste Collect Waste in Labeled Container HandleChemical->CollectWaste Decontaminate Decontaminate Work Area and Equipment CloseContainer->Decontaminate DoffPPE Carefully Remove PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreWaste Store Waste in Designated Area CollectWaste->StoreWaste DisposeWaste Arrange for Professional Disposal StoreWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

PPESelection cluster_ppe Start Task Assessment Weighing Weighing Start->Weighing Weighing Solid Solution Solution Start->Solution Working with Solution HighRisk HighRisk Start->HighRisk High-Risk Operation (e.g., potential for aerosolization) Gloves Nitrile or Neoprene Gloves Goggles Safety Goggles LabCoat Flame-Resistant Lab Coat FaceShield Face Shield Respirator Full-Face Respirator Weighing->Gloves Weighing->Goggles Weighing->LabCoat Solution->Gloves Solution->Goggles Solution->LabCoat Solution->FaceShield if splash risk HighRisk->Gloves HighRisk->Goggles HighRisk->LabCoat HighRisk->FaceShield HighRisk->Respirator

Caption: Decision tree for selecting appropriate PPE.

References

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N-Isopropylhydrazinecarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.